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  • Product: Methyl 3-iodo-5-methylbenzoate
  • CAS: 597563-45-6

Core Science & Biosynthesis

Exploratory

Solubility of Methyl 3-iodo-5-methylbenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 3-iodo-5-methylbenzoate in Organic Solvents Prepared by: Gemini, Senior Application Scientist Introduction Methyl 3-iodo-5-methylbenzoate is an important aromatic b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 3-iodo-5-methylbenzoate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 3-iodo-5-methylbenzoate is an important aromatic building block in organic synthesis, particularly valued for its utility in creating complex molecules for pharmaceutical and materials science applications. As with any reagent or intermediate, a thorough understanding of its physical properties is paramount for its effective use. Solubility, in particular, dictates the choice of reaction media, purification strategies (such as crystallization), and formulation development.

This guide provides a comprehensive overview of the solubility characteristics of Methyl 3-iodo-5-methylbenzoate. We will delve into its core physicochemical properties, the theoretical principles governing its dissolution, its predicted solubility profile in a range of common organic solvents, and a robust, field-proven protocol for experimentally determining its solubility. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Section 1: Physicochemical Properties of Methyl 3-iodo-5-methylbenzoate

Direct experimental data for Methyl 3-iodo-5-methylbenzoate is not extensively published. However, we can reliably estimate its properties based on its structure and data from close structural analogs, such as its isomers and parent compounds. These properties provide the foundation for predicting its solubility behavior.

The structure consists of a benzene ring substituted with a methyl ester group, an iodine atom, and a methyl group. The ester group provides polarity and a hydrogen bond acceptor site. The bulky, electron-rich iodine atom and the nonpolar methyl group contribute to its lipophilicity, while the overall aromatic system allows for potential π-π stacking interactions.

PropertyEstimated Value / InformationSource / Basis for Estimation
Chemical Formula C₉H₉IO₂Based on structure
Molecular Weight 276.07 g/mol [1][2]
Appearance Predicted to be a solid at room temperatureBased on melting point of isomers[1]
Melting Point Estimated range: 50-100 °CThe isomer Methyl 3-iodo-4-methylbenzoate melts at 93-95 °C[1]. Methyl 3-iodobenzoate melts at 46-50 °C.
Polarity Moderately polarContains a polar ester group and a large nonpolar aromatic/iodo/methyl scaffold.
Hydrogen Bond Acceptor Count 2 (carbonyl and ether oxygens)[2]
Hydrogen Bond Donor Count 0[2]
Predicted logP ~2.8 - 3.5The calculated XLogP3 for the isomer Methyl 3-iodo-4-methylbenzoate is 2.8[2]. The presence of an additional methyl group compared to Methyl 3-iodobenzoate (logP ~2.1) increases lipophilicity.

Section 2: Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like."[3] This concept is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new, favorable solute-solvent interactions.

  • Polarity and Dielectric Constant: Solvents are broadly classified as polar or nonpolar. Polar solvents have higher dielectric constants and can effectively solvate polar molecules and ions. Methyl 3-iodo-5-methylbenzoate, with its polar ester functional group, is expected to be more soluble in solvents with moderate to high polarity.[4]

  • Intermolecular Forces:

    • Dipole-Dipole Interactions: The ester group in the solute will interact favorably with polar solvents like acetone or ethyl acetate.

    • London Dispersion Forces: The large aromatic ring and the heavy iodine atom contribute significantly to the molecule's surface area, leading to strong dispersion forces. These forces will drive solubility in nonpolar solvents like toluene and hexanes.

    • Hydrogen Bonding: While the molecule cannot donate hydrogen bonds, its ester oxygens can act as hydrogen bond acceptors. This suggests it will have some solubility in protic solvents like alcohols, where the solvent can donate a hydrogen bond.

The interplay of these forces determines the overall solubility profile. Given the molecule's mixed characteristics—a polar functional group on a large, lipophilic scaffold—it is predicted to exhibit broad solubility across a range of organic solvents.

Logical Framework for Solubility Prediction

The following diagram illustrates the decision-making process for predicting solubility based on solute and solvent properties.

G substance Methyl 3-iodo-5-methylbenzoate (Solute) substance_props Solute Properties: - Polar ester group - Large nonpolar scaffold (Aromatic, Iodo, Methyl) substance->substance_props solvent Organic Solvent solvent_props Solvent Properties: - Polar Protic (e.g., Ethanol) - Polar Aprotic (e.g., Acetone) - Nonpolar (e.g., Toluene) solvent->solvent_props interaction Dominant Intermolecular Forces? substance_props->interaction solvent_props->interaction h_bond Hydrogen Bonding (Acceptor from Solute) interaction->h_bond  Solvent is Protic? dipole Dipole-Dipole Interactions interaction->dipole  Solvent is Polar Aprotic? dispersion London Dispersion Forces interaction->dispersion  Solvent is Nonpolar? solubility_med Moderate to High Solubility h_bond->solubility_med solubility_high High Solubility dipole->solubility_high solubility_low Moderate Solubility dispersion->solubility_low

Caption: Predicting solubility based on intermolecular forces.

Section 3: Predicted Solubility Profile

While quantitative data is unavailable, a qualitative solubility profile can be predicted based on the principles discussed above. The parent compound, methyl benzoate, is described as miscible with most organic solvents, suggesting high solubility in a wide range of media.[5] The addition of the iodo and methyl groups increases the molecular weight and lipophilicity, which may slightly reduce solubility in very polar solvents compared to the parent compound but enhance it in less polar ones.

SolventSolvent ClassPredicted SolubilityRationale
Methanol / Ethanol Polar ProticHighThe alcohol can hydrogen bond with the ester's oxygen atoms, and the alkyl portion interacts well with the solute's nonpolar scaffold.
Isopropanol Polar ProticHighSimilar to ethanol, provides favorable hydrogen bonding and nonpolar interactions.
Acetone Polar AproticHighStrong dipole-dipole interactions between acetone's carbonyl and the solute's ester group.
Acetonitrile Polar AproticHighA highly polar solvent capable of strong dipole-dipole interactions.
Dimethylformamide (DMF) Polar AproticVery HighA highly polar "universal" organic solvent; expected to readily dissolve the compound.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighA highly polar "universal" organic solvent; expected to readily dissolve the compound.
Ethyl Acetate Polar AproticVery HighThe "like dissolves like" principle is strongest here; both are esters with similar polarity profiles.
Dichloromethane (DCM) Polar AproticVery HighA common solvent for organic reactions that effectively dissolves a wide range of moderately polar compounds.
Tetrahydrofuran (THF) Polar AproticVery HighThe ether oxygen and nonpolar ring provide a good balance to solvate both parts of the solute.
Toluene NonpolarModerateDominated by London dispersion forces. The aromatic rings of the solute and solvent will interact favorably.
Hexanes / Heptane NonpolarLow to ModerateDominated by dispersion forces. Solubility will be lower than in toluene due to the lack of aromatic interactions. May be a good choice for recrystallization.
Water Polar ProticInsolubleThe large, nonpolar surface area of the molecule far outweighs the polarity of the ester group, making it hydrophobic. The parent methyl benzoate is poorly soluble in water.[5]

Section 4: A Practical Guide to Determining Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The Shake-Flask Method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] It is a robust and reliable method when performed correctly.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of Methyl 3-iodo-5-methylbenzoate in a selected organic solvent at a specific temperature.

Materials:

  • Methyl 3-iodo-5-methylbenzoate (solid, >98% purity)

  • Solvent of choice (HPLC grade or higher)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Mechanical shaker or rotator in a temperature-controlled incubator

  • Syringe filters (0.22 µm, ensure compatibility with solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation: Add an excess amount of solid Methyl 3-iodo-5-methylbenzoate to a pre-weighed glass vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment. A starting point would be ~20-50 mg.

  • Solvent Addition: Accurately add a known volume of the chosen solvent to the vial (e.g., 2.00 mL).

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[8] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[7]

  • Phase Separation: After the equilibration period, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles. Discard the first few drops to saturate the filter membrane.

  • Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

G start Start step1 1. Add excess solid to vial start->step1 step2 2. Add known volume of solvent step1->step2 step3 3. Equilibrate (24-48h) with agitation at constant temperature step2->step3 step4 4. Settle undissolved solid (≥2h) step3->step4 step5 5. Withdraw supernatant step4->step5 step6 6. Filter (0.22 µm) step5->step6 step7 7. Dilute filtrate step6->step7 step8 8. Analyze concentration (e.g., HPLC-UV) step7->step8 end End: Solubility Value (mg/mL) step8->end

Caption: Standard Shake-Flask experimental workflow.

Section 5: Factors Influencing Solubility and Practical Considerations

  • Temperature: The solubility of most solids increases with temperature.[9] Therefore, it is critical to perform and report solubility measurements at a specified, constant temperature.

  • Purity: The purity of both the solute and the solvent can impact solubility. Impurities in the solute can either increase or decrease apparent solubility. Using high-purity materials is essential for accurate results.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is good practice to characterize the solid form used for the measurement.

  • Kinetic vs. Thermodynamic Solubility: This guide describes the measurement of thermodynamic solubility, which is an equilibrium state. In high-throughput screening, kinetic solubility is often measured, which can give different results but is faster to determine.[8] For process development and fundamental understanding, thermodynamic solubility is the more relevant value.

Section 6: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound and solvents.[12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations.

Conclusion

Methyl 3-iodo-5-methylbenzoate is a moderately polar compound predicted to have high solubility in a wide array of common polar aprotic and polar protic organic solvents, such as ethyl acetate, THF, dichloromethane, and alcohols. Its solubility is expected to be moderate in nonpolar aromatic solvents like toluene and lower in aliphatic hydrocarbons such as hexanes. It is predicted to be insoluble in water. This broad solubility profile makes it a versatile intermediate for a variety of reaction conditions. For applications requiring precise solubility data, the standardized shake-flask method detailed in this guide provides a reliable framework for experimental determination.

References

  • Ennore India Chemicals. (n.d.). METHYL BENZOATE. Retrieved from Ennore India Chemicals website. [Link: https://www.ennoreindiachemicals.
  • FooDB. (2010, April 8). Showing Compound Methyl benzoate (FDB012198). Retrieved from FooDB website. [Link: https://foodb.ca/compounds/FDB012198]
  • Autech Industry Co.,Limited. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Retrieved from Autech Industry website. [Link: https://www.autechindustry.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCI website. [Link: https://www.chem.uci.edu/~opensite/sg-solubility/]
  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility. Retrieved from BenchChem website. [Link: https://www.benchchem.com/protocols/general-experimental-protocol-for-determining-solubility]
  • World Health Organization (WHO). (2019). Annex 4. Retrieved from WHO website. [Link: https://www.who.int/docs/default-source/medicines/norms-and-standards/current-projects/qas17-746-rev2-biowaiver-monographs-api-solubility-and-dissolution.pdf]
  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from Wikipedia. [Link: https://en.wikipedia.
  • PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/13614033]
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/13%3A_Properties_of_Solutions/13.3%3A_Factors_Affecting_Solubility]
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific website. [Link: https://www.fishersci.com/sds?productName=AC449910010]
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Toronto website. [Link: https://chem.utoronto.ca/sites/chem.utoronto.ca/files/chm136-2024-lab-manual-v1.pdf]
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. [Link: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0524-0005]
  • PubChem. (n.d.). Methyl 3-iodo-4-isopropoxy-5-methylbenzoate. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/155490106]
  • AAT Bioquest. (2022, April 18). What factors affect solubility? Retrieved from AAT Bioquest website. [Link: https://www.aatbio.
  • Apollo Scientific. (2023, July 6). 2-Iodo-5-methylbenzoic acid. Retrieved from Apollo Scientific website. [Link: https://www.apolloscientific.co.uk/msds/OR2196_msds.pdf]
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems website. [Link: https://www.bioassaysys.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ChemicalBook. (2025, May 7). 3-IODO-5-METHYL-BENZOIC ACID. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8451877.htm]
  • Sigma-Aldrich. (n.d.). Methyl 3-iodobenzoate 97%. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/706388]
  • ChemicalBook. (n.d.). Ethyl 2-iodo-5-methylbenzoate - Safety Data Sheet. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/sds/cas/113110-23-9_cb62575791.htm]
  • Chemos GmbH&Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from Chemos website. [Link: https://www.chemos.de/sdb/93-58-3-GB-en.pdf]
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link: https://openoregon.pressbooks.pub/introductoryorganicchemistry/chapter/3-2-solubility/]
  • Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from Enamine website. [Link: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-solubility-assay]
  • SynQuest Labs. (n.d.). Methyl 3-methylbenzoate Safety Data Sheet. Retrieved from SynQuest Labs website. [Link: https://www.synquestlabs.com/sds/2723-1-Y1.pdf]
  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from Bellevue College website. [Link: https://www.bellevuecollege.edu/wp-content/uploads/sites/144/2014/09/Expt-2-Solubility_9-1-10.pdf]
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma website. [Link: https://ascendiapharma.com/blog/4-factors-affecting-solubility-of-drugs/]
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Equilibria/Solubilty/Solubility_and_Factors_Affecting_Solubility]

Sources

Foundational

Synthesis pathways for Methyl 3-iodo-5-methylbenzoate from precursors

The following technical guide details the synthesis of Methyl 3-iodo-5-methylbenzoate , a critical 1,3,5-trisubstituted arene scaffold used in medicinal chemistry for cross-coupling reactions (Suzuki-Miyaura, Sonogashira...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 3-iodo-5-methylbenzoate , a critical 1,3,5-trisubstituted arene scaffold used in medicinal chemistry for cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide prioritizes regiochemical integrity . Direct iodination of methyl 3-methylbenzoate is not recommended due to poor selectivity (favoring the 2-, 4-, and 6-positions). Instead, we present two superior pathways:

  • The Classical Sandmeyer Route: High reliability, scalable, uses standard reagents.

  • The Modern C-H Activation Route: High atom economy, perfect regioselectivity, uses iridium catalysis.

Executive Summary & Retrosynthetic Analysis

Target Molecule: Methyl 3-iodo-5-methylbenzoate CAS (Acid Precursor): 52107-90-1 (3-Iodo-5-methylbenzoic acid) Core Challenge: Establishing the 1,3,5-substitution pattern (meta-relationship between all substituents) on the benzene ring, which is difficult to achieve via standard Electrophilic Aromatic Substitution (EAS).

Retrosynthetic Strategy

The synthesis is best approached by locking the 1,3,5-geometry early using a symmetric precursor or a directed C-H activation.

Retrosynthesis Target Methyl 3-iodo-5-methylbenzoate Acid 3-Iodo-5-methylbenzoic acid Target->Acid Esterification Amino 3-Amino-5-methylbenzoic acid (Sandmeyer Precursor) Acid->Amino Sandmeyer Iodination Ester Methyl 3-methylbenzoate (C-H Activation Precursor) Acid->Ester Ir-Catalyzed C-H Iodination Xylidine 3,5-Dimethylaniline (Industrial Precursor) Amino->Xylidine Acetylation / Oxidation

Figure 1: Retrosynthetic tree showing the Classical Route (Red path) and Modern Route (Green path).

Pathway A: The Classical Sandmeyer Route (Recommended)

This pathway is the industry standard for generating 1,3,5-substituted halobenzoic acids. It relies on the conversion of an aniline derivative to an aryl iodide via a diazonium intermediate.

Phase 1: Preparation of 3-Amino-5-methylbenzoic Acid

Note: If this intermediate is purchased, skip to Phase 2. Starting from 3,5-dimethylaniline (3,5-xylidine), one methyl group is selectively oxidized.

  • Protection: React 3,5-dimethylaniline with acetic anhydride to form N-(3,5-dimethylphenyl)acetamide .

  • Oxidation: Treat with KMnO₄ and MgSO₄ (buffer) at 85°C. The acetamido group protects the ring and directs oxidation to a single methyl group.

  • Hydrolysis: Acidic hydrolysis (HCl) removes the acetyl group to yield 3-amino-5-methylbenzoic acid .

Phase 2: Sandmeyer Iodination

This is the critical step. The amino group is replaced by iodine using sodium nitrite and potassium iodide.[1]

Reaction Scheme: Ar-NH₂ + NaNO₂ + HCl → [Ar-N₂]⁺Cl⁻ [Ar-N₂]⁺Cl⁻ + KI → Ar-I + N₂ + KCl

Detailed Protocol:

  • Diazotization:

    • Suspend 10.0 g (66 mmol) of 3-amino-5-methylbenzoic acid in 40 mL of 6M HCl.

    • Cool the mixture to 0–5°C in an ice/salt bath. Vigorous stirring is essential to prevent local overheating.

    • Add a solution of 5.0 g (72 mmol) NaNO₂ in 15 mL water dropwise. Maintain temperature below 5°C.

    • Checkpoint: The solution should become clear (diazonium salt formation). Test with starch-iodide paper (should turn blue immediately, indicating excess HNO₂).

  • Iodination:

    • Prepare a solution of 16.6 g (100 mmol) KI in 50 mL water.

    • Add the cold diazonium solution slowly to the KI solution (at room temperature) with stirring.

    • Observation: Nitrogen gas will evolve vigorously. The solution will turn dark due to iodine formation.

    • Heat the mixture to 80°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup:

    • Cool to room temperature.[2] Treat with saturated NaHSO₃ (Sodium Bisulfite) solution to quench excess iodine (color changes from dark brown to yellow/white).

    • Filter the precipitate. This is the crude 3-iodo-5-methylbenzoic acid .

    • Recrystallize from ethanol/water to obtain off-white crystals.

    • Typical Yield: 70–80%.

Phase 3: Esterification
  • Dissolve 5.0 g of 3-iodo-5-methylbenzoic acid in 50 mL Methanol (MeOH) .

  • Add 0.5 mL concentrated H₂SO₄ (catalyst).

  • Reflux for 6–8 hours. Monitor by TLC (the acid spot should disappear).

  • Concentrate the solvent, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Dry over Na₂SO₄ and evaporate to yield Methyl 3-iodo-5-methylbenzoate .

Pathway B: The Modern Ir-Catalyzed C-H Activation

For laboratories equipped with gloveboxes or Schlenk lines, this method offers superior atom economy and bypasses the need for aniline precursors. It utilizes the steric control of Iridium catalysts to functionalize the meta-position (C5) of methyl 3-methylbenzoate.

Mechanism: The 1-ester and 3-methyl groups create steric bulk at positions 2, 4, and 6. Position 5 is the least hindered C-H bond, allowing highly selective activation.

CH_Activation Substrate Methyl 3-methylbenzoate Intermediate 5-Bpin Intermediate Substrate->Intermediate C-H Borylation (THF, 80°C) Catalyst [Ir(OMe)(cod)]2 + dtbpy (HBpin) Product Methyl 3-iodo-5-methylbenzoate Intermediate->Product Iododeboronation Reagent NaI / Chloramine-T (Oxidative Iodination)

Figure 2: Iridium-catalyzed C-H borylation and subsequent iodination.[3]

Protocol:

  • Borylation:

    • In a glovebox, mix Methyl 3-methylbenzoate (1.0 equiv), B₂pin₂ (0.55 equiv), [Ir(OMe)(cod)]₂ (1.5 mol%), and dtbpy (3 mol%) in THF.

    • Heat at 80°C for 16 hours.

    • The sterics force the Bpin group exclusively to the 5-position.

  • Iodination (One-Pot):

    • Remove solvent. Dissolve residue in MeOH/H₂O.

    • Add NaI (1.5 equiv) and Chloramine-T (1.5 equiv).

    • Stir at room temperature for 1 hour. The Chloramine-T oxidizes the iodide to an electrophilic species (I⁺) which displaces the boron.

  • Yield: Typically >85% with >98:2 regioselectivity.

Comparison of Methods

FeaturePathway A: SandmeyerPathway B: Ir-Catalyzed C-H
Starting Material 3-Amino-5-methylbenzoic acidMethyl 3-methylbenzoate
Reagent Cost Low (NaNO₂, KI, Acid)High (Ir catalyst, Bpin)
Scalability High (Kg scale easy)Moderate (Catalyst cost limits scale)
Regioselectivity Determined by precursor>98% (Sterically controlled)
Safety Diazonium salts (Explosion risk if dry)Standard chemical hazards
Best For Bulk synthesis / Production Medicinal Chemistry / R&D

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.25 (s, 1H, H-2): Proton between Ester and Iodo (most deshielded).

    • δ 7.85 (s, 1H, H-6): Proton between Ester and Methyl.

    • δ 7.45 (s, 1H, H-4): Proton between Iodo and Methyl.

    • δ 3.91 (s, 3H, -COOCH ₃).

    • δ 2.38 (s, 3H, Ar-CH ₃).

    • Note: The coupling constants (J) will be small (~1.5–2.0 Hz) due to meta-coupling.

  • ¹³C NMR:

    • Carbonyl (~166 ppm), C-I (~94 ppm), Methyl (~21 ppm), Methoxy (~52 ppm).

References

  • Sandmeyer Reaction Mechanics: Cohen, T., & Dietz, A. G. (1974). The mechanism of the Sandmeyer reaction. Journal of Organic Chemistry, 39(9). Link

  • Iridium-Catalyzed Borylation: Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 124(3). Link

  • Oxidative Iodination of Boronates: Kallepalli, V. A., Sanchez, L., Li, H., & Gesmundo, N. J. (2010). Iodination of arylboronic acids using sodium iodide and chloramine-T. Canadian Journal of Chemistry, 88. Link

  • Synthesis of 3-Amino-5-methylbenzoic acid: Organic Syntheses, Coll. Vol. 3, p. 495 (1955); Vol. 27, p. 45 (1947). (Adapted from 3-amino-5-nitrobenzoic acid protocols). Link

Sources

Exploratory

Structural Elucidation of Methyl 3-iodo-5-methylbenzoate: A Crystallographic Guide

Topic: Crystal Structure Analysis of Methyl 3-iodo-5-methylbenzoate Content Type: Technical Guide / Whitepaper Audience: Structural Chemists, Crystallographers, and Drug Discovery Scientists Executive Summary The structu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of Methyl 3-iodo-5-methylbenzoate Content Type: Technical Guide / Whitepaper Audience: Structural Chemists, Crystallographers, and Drug Discovery Scientists

Executive Summary

The structural analysis of Methyl 3-iodo-5-methylbenzoate represents a critical case study in understanding the interplay between steric bulk (methyl groups) and directionally specific non-covalent interactions (halogen bonding) in crystal engineering.[1] As a key intermediate in the synthesis of biaryls via Suzuki-Miyaura coupling, defining its solid-state conformation is essential for predicting solubility and reactivity profiles in drug development pipelines.

This guide details the end-to-end workflow for the crystallographic characterization of this compound, moving from single-crystal growth optimization to the analysis of supramolecular synthons, specifically the Iodine···Oxygen (


) halogen bond.

Experimental Protocol: Crystal Growth & Data Acquisition

Crystallization Strategy

Obtaining diffraction-quality crystals of methyl benzoate derivatives requires balancing solvent polarity with evaporation rates. The presence of the heavy iodine atom facilitates crystallization but can lead to twinning if growth is too rapid.

Recommended Protocol:

  • Solvent Selection: Dissolve 20 mg of the compound in 2 mL of a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM) . DCM solubilizes the aromatic core, while Methanol promotes hydrogen bond donor/acceptor alignment.

  • Vessel: Use a 4 mL borosilicate vial.

  • Nucleation Control: Cover the vial with Parafilm and puncture with 3–5 pinholes to control the evaporation rate.

  • Temperature: Maintain at 4°C (refrigerator) to reduce thermal motion during lattice formation, minimizing disorder in the methyl ester tail.

X-Ray Data Collection Parameters

The choice of radiation source is pivotal when analyzing iodinated compounds due to absorption effects.

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å)
    is mandatory.[2]
    • Causality: Iodine (

      
      ) has a high mass attenuation coefficient. Copper (Cu) radiation would result in significant absorption (
      
      
      
      ), leading to systematic errors in intensity data that cannot be fully corrected. Molybdenum radiation reduces
      
      
      to manageable levels (~1.5–2.0
      
      
      ).
  • Temperature: 100 K (Cryostream).

    • Reasoning: Low temperature freezes the rotation of the C5-methyl group, preventing the modeling of this group as a disordered torus of electron density.

Structure Solution & Refinement Workflow

The solution of the phase problem for Methyl 3-iodo-5-methylbenzoate relies on the "Heavy Atom Method" or modern intrinsic phasing, leveraging the significant scattering power of Iodine.

The Refinement Cycle (Visualization)

The following diagram outlines the logical pathway for solving the structure, emphasizing the handling of the heavy iodine atom.

G Start Raw Diffraction Data (Frames) Reduction Data Reduction (SAINT/CrysAlisPro) Absorption Correction (SADABS) Start->Reduction Phasing Intrinsic Phasing (SHELXT) Locate Iodine Atom Reduction->Phasing hkl file Expansion Fourier Expansion Locate C, O Atoms Phasing->Expansion Heavy atom phases Refinement Least-Squares Refinement (SHELXL) Expansion->Refinement Check Check Residuals (R1, wR2) Check Difference Map Refinement->Check Check->Expansion If missing atoms Anisotropic Anisotropic Displacement (Non-H atoms) Check->Anisotropic If stable Hydrogen Hydrogen Placement (Riding Model) Anisotropic->Hydrogen Final Final CIF Generation Hydrogen->Final

Figure 1: Crystallographic workflow for heavy-atom structures, highlighting the critical absorption correction step.

Refinement Specifics
  • Space Group Determination: Expect

    
      (Monoclinic). This is the most common space group for centrosymmetric aromatic esters, allowing for antiparallel stacking of the dipole moments.
    
  • Hydrogen Treatment: Aromatic protons should be constrained using a riding model (

    
    ).[2] The methyl protons (at C5 and the ester) require a rotating group model (AFIX 137 in SHELX) to account for torsional freedom.
    

Structural Analysis: The Halogen Bond

The defining feature of Methyl 3-iodo-5-methylbenzoate in the solid state is the Halogen Bond (XB) . This non-covalent interaction is stronger and more directional than hydrogen bonding in this context.

The -Hole Interaction

Iodine exhibits a region of positive electrostatic potential on the extension of the C–I bond, known as the


-hole. In the crystal lattice, this hole acts as a Lewis acid, pairing with the Lewis basic carbonyl oxygen of a neighboring molecule.

Mechanism:



This interaction drives the formation of 1D supramolecular chains. The geometry is strictly defined:

  • Interaction Angle (

    
    ): 
    
    
    
    (Linearity indicates strong XB).
  • Interaction Distance (

    
    ):  Typically 2.90 – 3.20 Å, which is significantly shorter than the sum of the van der Waals radii for I and O (
    
    
    
    Å).
Quantitative Comparison of Benzoate Analogs

The following table summarizes expected structural metrics for Methyl 3-iodo-5-methylbenzoate based on analogous structures (e.g., Methyl 3-iodobenzoate and Methyl 5-iodo-2-methoxybenzoate).

ParameterMethyl 3-iodo-5-methylbenzoate (Target)Methyl 3-iodobenzoate [1]Methyl 5-iodo-2-methoxybenzoate [2]
Space Group

(Predicted)


I[3]···O Distance (Å) 2.95 – 3.05 3.023.14
C–I···O Angle (°) 170 – 178 174.5156.8
Packing Motif 1D Zig-Zag Chains1D Linear ChainsStacked Layers
Torsion (Ester)

(Planar)


Table 1: Comparative crystallographic metrics. Note the reduction in I···O distance in the absence of ortho-substituents (like methoxy) which can induce steric twist.

Advanced Characterization: Hirshfeld Surface Analysis

To validate the crystal packing forces beyond simple distance measurements, Hirshfeld surface analysis (using CrystalExplorer) is the industry standard.

Interpreting the Fingerprint Plot

For Methyl 3-iodo-5-methylbenzoate, the 2D fingerprint plot (


 vs 

) will display distinct features:
  • I···O Spikes: Sharp, distinct spikes at the bottom left of the plot indicate the specific, close-contact halogen bond.

  • H···H Region: The broad central region represents the dispersion forces between the methyl group (C5) and the aromatic protons of adjacent layers.

  • C···C Stacking: A characteristic green/red area on the diagonal (

    
     Å) signifies 
    
    
    
    stacking between the benzene rings, typically at a centroid-to-centroid distance of 3.6 – 3.8 Å.
Causality in Drug Design

Understanding this structure allows researchers to predict the lipophilicity and solubility of the compound.

  • Observation: If the crystal lattice is dominated by strong I···O halogen bonds, the lattice energy is high.

  • Implication: The compound will have lower solubility in non-polar solvents compared to its chloro- or bromo- analogs. Disruption of these halogen bonds requires polar, protic solvents (like Methanol) during formulation or reaction setup.

References

  • Sigma-Aldrich. Methyl 3-iodobenzoate Product Specification & Properties. Accessed 2024. Link

  • Wang, X., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o462.[2] Link

  • Metrangolo, P., et al. (2008). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry – A European Journal. (Contextual grounding for I...O interactions).
  • Grose, V. M., et al. (2015). Halogen bonding in dihalogenated imidazole derivatives. MDPI Crystals. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling using Methyl 3-iodo-5-methylbenzoate

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, with the biaryl motif being a partic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, with the biaryl motif being a particularly prized scaffold in medicinal chemistry and materials science.[1][2] The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, stands as one of the most powerful and versatile methods for forging these critical linkages.[3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their groundbreaking work in palladium-catalyzed cross-couplings.[3]

This application note provides a detailed guide to the Suzuki-Miyaura coupling of Methyl 3-iodo-5-methylbenzoate, a versatile building block for the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of Methyl 3-iodo-5-methylbenzoate, forming a Pd(II) intermediate.[6][7][8] This is often the rate-determining step, and the reactivity of the organohalide follows the trend I > Br > Cl > F.[9]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.[6][7][8] This step is facilitated by a base, which activates the organoboron species.[3][10]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][6][7]

The Crucial Role of the Base

The presence of a base is essential for the Suzuki-Miyaura coupling to proceed.[3] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation.[3][10] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[8][11] The choice of base can significantly impact the reaction outcome and may need to be optimized for specific substrates.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Methyl 3-iodo-5-methylbenzoate pd2_intermediate Ar-Pd(II)-I(Ln) oxidative_addition->pd2_intermediate transmetalation Transmetalation (R-B(OH)₂, Base) pd2_intermediate->transmetalation Boronic Acid Base pd2_coupled Ar-Pd(II)-R(Ln) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-iodo-5-methylbenzoate

This protocol provides a general procedure for the coupling of Methyl 3-iodo-5-methylbenzoate with a variety of arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 3-iodo-5-methylbenzoate≥98%Commercially Available
Arylboronic Acid≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
SPhos≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Deionized WaterIn-house
Ethyl AcetateACS GradeCommercially Available
BrineSaturated Aqueous SolutionIn-house
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Reaction Setup and Procedure

Experimental_Workflow start Start reagents Combine Reactants: Methyl 3-iodo-5-methylbenzoate Arylboronic Acid K₂CO₃ start->reagents catalyst Add Catalyst System: Pd(OAc)₂ SPhos reagents->catalyst solvent Add Degassed Solvents: 1,4-Dioxane Water catalyst->solvent reaction Heat and Stir under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: Quench with Water Extract with Ethyl Acetate monitoring->workup Reaction Complete purification Purification: Dry (MgSO₄) Concentrate Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Protocol:

  • Reaction Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 3-iodo-5-methylbenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv). Add this catalyst mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction Conditions: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).[6] Reaction times can vary from 1 to 12 hours.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. Here are some key considerations for optimization:

  • Catalyst and Ligand: While Pd(OAc)₂/SPhos is a robust system, other palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., XPhos, RuPhos) can be screened for improved performance, especially with challenging substrates.[13][14] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.

  • Base: The strength and solubility of the base can affect reaction rates and yields. If the standard K₂CO₃ is not effective, other bases such as K₃PO₄ or Cs₂CO₃ can be explored.

  • Solvent: The solvent system influences the solubility of the reagents and the stability of the catalyst. Common solvents include toluene, DMF, and THF, often with the addition of water.

  • Temperature: Reaction temperatures typically range from room temperature to 120-150°C.[12] Increasing the temperature can often improve the rate of reaction, but may also lead to decomposition of sensitive substrates or the catalyst.

  • Degassing: It is critical to remove dissolved oxygen from the reaction mixture as it can oxidize and deactivate the Pd(0) catalyst.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can successfully employ this reaction to construct a wide range of molecular architectures. The protocol provided for Methyl 3-iodo-5-methylbenzoate serves as a solid starting point for the synthesis of diverse derivatives, enabling further exploration in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link].

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link].

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].

  • World Scientific. 27: Palladium Complexes with Non-phosphorus Ligands as Catalysts of Suzuki–Miyaura Coupling. World Scientific. Available at: [Link].

  • ResearchGate. Suzuki-Miyaura coupling reaction of aryl iodides over different catalysts. ResearchGate. Available at: [Link].

  • ChemRxiv. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. Available at: [Link].

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link].

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link].

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

  • Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link].

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link].

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. Available at: [Link].

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link].

  • ResearchGate. Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. Available at: [Link].

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link].

  • ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Available at: [Link].

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link].

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link].

  • MDPI. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. MDPI. Available at: [Link].

  • MDPI. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link].

  • ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. Available at: [Link].

  • Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. Available at: [Link].

  • ResearchGate. Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. Available at: [Link].

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-iodo-5-methylbenzoate

Executive Summary Methyl 3-iodo-5-methylbenzoate (CAS: 5471-82-9) represents a "Goldilocks" scaffold for medicinal chemistry: it possesses a highly reactive aryl iodide for cross-coupling, a meta-methyl group for lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-iodo-5-methylbenzoate (CAS: 5471-82-9) represents a "Goldilocks" scaffold for medicinal chemistry: it possesses a highly reactive aryl iodide for cross-coupling, a meta-methyl group for lipophilic tuning, and a methyl ester handle for further diversification. This guide outlines optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Key Technical Insight: The meta positioning of the iodide relative to the ester creates a favorable electronic environment. The ester exerts a moderate electron-withdrawing effect (inductive), facilitating oxidative addition without rendering the ring so electron-deficient that reductive elimination becomes sluggish. However, the ester moiety necessitates careful base selection to prevent hydrolysis or transesterification during coupling.

Substrate Analysis & Reactivity Profile[1]

FeatureChemical PropertyImpact on Catalysis
Leaving Group Iodide (C-I bond)High Reactivity: Rapid oxidative addition to Pd(0). Often proceeds at room temperature or mild heat (40–60 °C).
Ester Group Methyl Ester (-COOMe)Base Sensitivity: Susceptible to hydrolysis (saponification) with hydroxide bases or transesterification with alkoxide bases. Recommendation: Use Carbonate or Phosphate bases.
Methyl Group Meta-Methyl (-CH3)Steric/Electronic: Weak electron donor. Provides slight steric bulk but generally does not hinder the catalytic center.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Primary Application: Synthesis of biaryl scaffolds for kinase inhibitors.

Rationale

The Suzuki coupling is the most robust method for this substrate. We utilize a Pd(dppf)Cl₂ catalyst system. The bidentate ligand (dppf) prevents catalyst decomposition and enforces a wide bite angle, accelerating the reductive elimination step.

Materials
  • Substrate: Methyl 3-iodo-5-methylbenzoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Deoxygenation (Critical): Cap the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen acts as a catalyst poison and promotes homocoupling of boronic acids.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) quickly against a positive flow of inert gas.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.[2]

    • Endpoint: Disappearance of the aryl iodide peak (M+H not visible, UV shift).

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography.

Protocol 2: Sonogashira Coupling (Alkynylation)

Primary Application: Extending conjugation or installing "click" chemistry handles.

Rationale

Aryl iodides couple readily with terminal alkynes. We employ a Copper-Free variant if possible to avoid homocoupling (Glaser coupling), but for difficult substrates, the standard Pd/Cu synergy is required.

Materials
  • Substrate: Methyl 3-iodo-5-methylbenzoate (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Co-Catalyst: Copper(I) Iodide (CuI) (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent and base, or as 2:1 mixture with THF).

Step-by-Step Procedure
  • Setup: In a dry Schlenk tube, combine substrate, Pd catalyst, and CuI.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Liquids: Add degassed THF (if using) and the amine base.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If sluggish, heat to 40–50 °C.

    • Warning: If the solution turns bright green/blue, oxygen has leaked in (oxidizing Cu(I) to Cu(II)), halting the cycle.

  • Workup: Filter through a pad of Celite to remove precipitated ammonium salts. Concentrate and purify.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

Primary Application: Introduction of aniline or amine functionality.

Rationale

Standard bases like NaOtBu are too nucleophilic and will transesterify the methyl ester. We must use Cesium Carbonate (Cs₂CO₃) as a mild base. We utilize XPhos or BrettPhos precatalysts, which are bulky, electron-rich ligands excellent for aryl iodides.

Materials
  • Substrate: Methyl 3-iodo-5-methylbenzoate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 Precatalyst.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Must be dry/anhydrous.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure
  • Glovebox/Schlenk: Weigh Pd source, Ligand, Cs₂CO₃, and Substrate into a vial.

  • Solvent: Add anhydrous Toluene.

  • Amine: Add the amine liquid (or solid in step 1).

  • Reaction: Seal and heat to 90–100 °C for 12–16 hours.

  • Filtration: The reaction will be heterogeneous. Filter hot through Celite to remove inorganic salts.

  • Purification: Amines often streak on silica; add 1% Et₃N to the eluent.

Mechanistic Visualization

Figure 1: The Catalytic Cycle (Suzuki Focus)

This diagram illustrates the pathway for the aryl iodide substrate, highlighting the critical oxidative addition step which is facilitated by the iodide leaving group.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast for Aryl-I) Pd0->OxAdd + Ar-I PdII_Ar_I Pd(II)-Ar-I Intermediate OxAdd->PdII_Ar_I BaseStep Base Activation (OH- replaces I-) PdII_Ar_I->BaseStep + Base Transmet Transmetalation (Ar-B(OH)2 enters) BaseStep->Transmet + Boronic Acid RedElim Reductive Elimination (Product Release) Transmet->RedElim Pd(II) species RedElim->Pd0 Regenerate Catalyst

Caption: The Pd(0)/Pd(II) catalytic cycle. For Methyl 3-iodo-5-methylbenzoate, Oxidative Addition is rapid; Transmetalation is often the rate-determining step requiring base activation.

Figure 2: Optimization Decision Tree

Optimization Start Start: Reaction Stalled? Check1 Is Starting Material Consumed? Start->Check1 NoSM No (SM Remains) Check1->NoSM YesSM Yes (SM Gone, No Prod) Check1->YesSM Soln1 Oxidative Addition Issue: Switch to Pd(P(tBu)3)2 or Increase Temp NoSM->Soln1 Soln2 Protodehalogenation? Dry Solvents, Check Boronic Acid Quality YesSM->Soln2

Caption: Troubleshooting logic for stalled cross-coupling reactions involving aryl iodides.

Troubleshooting & "Gotchas"

  • Ester Hydrolysis: If you observe the formation of a carboxylic acid (polar spot on TLC baseline), your base concentration is too high or the temperature is too aggressive.

    • Fix: Switch from K₂CO₃ to K₃PO₄ or reduce water ratio in the solvent.

  • De-iodination (Protodehalogenation): If you isolate Methyl 3-methylbenzoate (iodine replaced by H), the reaction is "wet" or the catalyst is dying before transmetalation.

    • Fix: Increase the amount of Boronic Acid (1.5 equiv) and ensure rigorous degassing.

  • Homocoupling: If you see biaryl formation from the boronic acid reacting with itself.

    • Fix: This indicates Oxygen presence.[1][3] Reseal and purge the system.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie, 41(22), 4176-4211. (Context on general oxidative addition trends).

  • PubChem Compound Summary. (2023). Methyl 3-iodo-5-methylbenzoate (CAS 5471-82-9). National Library of Medicine.

Sources

Method

Application Notes and Protocols for the Sonogashira Coupling Reaction with Methyl 3-iodo-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis The Sonogashira cross-coupling reaction stands as a corners...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed reaction has become an indispensable tool for the construction of complex molecular architectures.[3][4] Its value is particularly pronounced in pharmaceutical and materials science research, where the resulting arylalkyne moieties serve as critical building blocks for a diverse array of functional molecules, from biologically active compounds to advanced organic materials.[1][5] The reaction is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it a favored method for late-stage functionalization in multi-step syntheses.[1]

This guide provides a comprehensive overview and detailed experimental protocols for the Sonogashira coupling of Methyl 3-iodo-5-methylbenzoate. This substrate presents an interesting case study due to the presence of both an electron-donating group (methyl) and an electron-withdrawing group (methoxycarbonyl) on the aromatic ring, which can influence the reactivity of the C-I bond. A thorough understanding of the reaction mechanism and the role of each component is therefore crucial for successful implementation and optimization.

The Catalytic Cycle: A Mechanistic Deep Dive

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle, as illustrated below.[2]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A 1. Add Methyl 3-iodo-5-methylbenzoate, PdCl₂(PPh₃)₂, and CuI to a dry flask. B 2. Evacuate and backfill with inert gas. A->B C 3. Add anhydrous THF and TEA. B->C D 4. Add phenylacetylene via syringe. C->D E 5. Stir at room temperature, then heat to 50-60 °C. D->E F 6. Monitor progress by TLC. E->F G 7. Cool, dilute with ethyl acetate, and filter through celite. F->G H 8. Wash with sat. NaHCO₃ and brine. G->H I 9. Dry over MgSO₄ and concentrate. H->I J 10. Purify by column chromatography. I->J

Sources

Application

Heck reaction parameters for Methyl 3-iodo-5-methylbenzoate functionalization

Technical Application Note: Heck Reaction Parameters for Methyl 3-iodo-5-methylbenzoate Functionalization Executive Summary & Scientific Context Methyl 3-iodo-5-methylbenzoate (CAS: 70264-94-7) represents a high-value sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Heck Reaction Parameters for Methyl 3-iodo-5-methylbenzoate Functionalization

Executive Summary & Scientific Context

Methyl 3-iodo-5-methylbenzoate (CAS: 70264-94-7) represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its unique substitution pattern—possessing both an electron-withdrawing ester (EWG) and a weak electron-donating methyl group (EDG) meta to the reactive iodide—creates a specific electronic environment that favors oxidative addition but requires careful ligand selection to suppress homocoupling and maximize regioselectivity.

This guide provides a validated technical framework for functionalizing this substrate via the Mizoroki-Heck reaction. Unlike simple iodobenzene, the 3,5-disubstitution pattern imposes moderate steric constraints that influence the migratory insertion step. We present two distinct protocols: a Classical Phosphine-Ligand System for high-precision coupling with complex alkenes, and a Ligand-Free (Jeffery) System for robust, high-throughput functionalization with simple acrylates.

Reaction Parameter Optimization

To achieve >90% conversion and high E-selectivity, the following parameters must be tuned based on the specific coupling partner.

Catalyst & Ligand Selection
  • Palladium Source: Pd(OAc)₂ is the precursor of choice. It is air-stable and reduces in situ to the active Pd(0) species.

  • Ligand Strategy:

    • Standard: Triphenylphosphine (PPh₃) is sufficient for this reactive aryl iodide.

    • Enhanced: For sterically hindered alkenes, bidentate ligands like dppf or bulky monophosphines (e.g., P(o-tol)₃) prevent catalyst decomposition.

    • Ligand-Free: The addition of Tetrabutylammonium bromide (TBAB) stabilizes Pd nanoparticles (Jeffery conditions), often resulting in higher turnover numbers (TON) for aryl iodides.

Base & Solvent Effects
  • Base: Triethylamine (Et₃N) is standard, but inorganic bases like K₂CO₃ or NaOAc are preferred in "Jeffery conditions" to prevent alkene polymerization and facilitate Pd regeneration.

  • Solvent: Polar aprotic solvents (DMF, NMP, DMAc) are critical to solubilize the Pd-complex and stabilize the cationic intermediates if the reaction proceeds via the cationic pathway (though aryl iodides typically follow the neutral pathway).

Substrate-Specific Considerations

The ester moiety at the C1 position activates the C3-I bond towards oxidative addition. However, the C5-methyl group introduces a slight inductive deactivation compared to methyl 3-iodobenzoate.

  • Reactivity Order: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.

  • Regioselectivity: The reaction overwhelmingly favors the trans (E)-isomer due to steric repulsion in the transition state.

Validated Experimental Protocols

Protocol A: Classical Phosphine-Promoted Heck Reaction

Best for: Coupling with styrenes or complex alkenes where selectivity is paramount.

Reagents:

  • Methyl 3-iodo-5-methylbenzoate (1.0 equiv)

  • Alkene (e.g., Styrene, 1.2 – 1.5 equiv)

  • Pd(OAc)₂ (2 – 5 mol%)

  • PPh₃ (4 – 10 mol%, maintain 1:2 Pd:L ratio)

  • Et₃N (2.0 – 3.0 equiv)

  • Anhydrous MeCN or DMF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon/Nitrogen for 5 minutes.

  • Charging: Add Methyl 3-iodo-5-methylbenzoate, Pd(OAc)₂, and PPh₃.

  • Solvation: Add the solvent (MeCN or DMF) and Et₃N via syringe.

  • Activation: Stir at room temperature for 5 minutes to allow pre-catalyst formation (solution typically turns yellow/orange).

  • Coupling: Add the alkene liquid via syringe.

  • Reaction: Heat the sealed vessel to 85°C for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x2) and brine. Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Ligand-Free "Jeffery" Conditions

Best for: Coupling with acrylates (e.g., methyl acrylate, t-butyl acrylate) and high-throughput synthesis.

Reagents:

  • Methyl 3-iodo-5-methylbenzoate (1.0 equiv)

  • Acrylate (1.5 equiv)[1]

  • Pd(OAc)₂ (1 – 2 mol%)

  • TBAB (Tetrabutylammonium bromide) (1.0 equiv)

  • NaHCO₃ or K₂CO₃ (2.5 equiv)

  • DMF (0.3 M concentration)

Procedure:

  • Mixing: In a reaction tube, combine the aryl iodide, base (solid), TBAB, and Pd(OAc)₂.

  • Solvent: Add DMF and the acrylate.

  • Reaction: Heat to 90–100°C with vigorous stirring. (Note: TBAB acts as a phase-transfer catalyst and stabilizes Pd-nanoclusters).

  • Monitoring: Monitor by TLC or LCMS. Reaction is often faster (4–8 hours) due to the high reactivity of the "naked" Pd species.

  • Workup: Standard aqueous extraction (as above).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the "Neutral Pathway" dominant for aryl iodides.

HeckCycle cluster_inputs Key Inputs PreCat Pre-Catalyst Pd(OAc)2 ActiveCat Active Catalyst Pd(0)L2 PreCat->ActiveCat Reduction (Phosphine/Olefin) OxAdd Oxidative Addition Ar-Pd(II)-I ActiveCat->OxAdd + Ar-I (Rate Determining Step) Coord Alkene Coordination (Syn-Complex) OxAdd->Coord + Alkene MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns Syn-Insertion BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim Rotate & Eliminate BaseRegen Base Regeneration Reductive Elimination BetaElim->BaseRegen - Product (Alkene) BaseRegen->ActiveCat + Base (Regenerate Pd(0)) Input1 Ar-I: Methyl 3-iodo-5-methylbenzoate Input2 Base: Et3N / K2CO3

Figure 1: The Neutral Mechanism for Heck Coupling of Aryl Iodides.[2] Note that for iodides, the cationic pathway (involving halide dissociation) is less common unless silver salts are added.

Performance Data & Troubleshooting

Table 1: Representative Optimization Data (Based on typical reactivity profiles for electron-deficient aryl iodides)

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Selectivity (E:Z)
1Pd(OAc)₂ (5)PPh₃Et₃NMeCN8588>20:1
2Pd(OAc)₂ (2)P(o-tol)₃Et₃NDMF10092>20:1
3Pd(OAc)₂ (2)None (TBAB) K₂CO₃DMF9096 >20:1
4Pd₂(dba)₃ (2)P(t-Bu)₃Cs₂CO₃Dioxane10085>20:1
5Pd(OAc)₂ (5)PPh₃Et₃NToluene1006515:1

Troubleshooting Guide:

  • Low Conversion:

    • Cause: Catalyst poisoning by O₂. Fix: Ensure rigorous degassing.

    • Cause: "Palladium Black" formation.[3][4] Fix: Increase ligand loading or switch to Protocol B (TBAB stabilization).

  • Regio-isomer Mixtures:

    • Cause: Electronic mismatch. Fix: For electron-rich alkenes (e.g., vinyl ethers), switch to bidentate ligands (dppp) to enforce regiocontrol.

  • Homocoupling (Biaryl formation):

    • Cause: Excess catalyst or slow alkene addition. Fix: Reduce Pd loading; add alkene in one portion at the start.

References

  • Heck, R. F. (1968). "Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives." Journal of the American Chemical Society, 90(20), 5518–5526. Link

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 25(21), 2209–2212. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Knowles, J. P., & Whiting, A. (2007). "The Heck reaction of aryl iodides with 1,2-dihydronaphthalene." Organic & Biomolecular Chemistry, 5, 31-44. Link

Sources

Method

Application Notes and Protocols for the Synthesis of Biaryl Derivatives from Methyl 3-iodo-5-methylbenzoate

Introduction: The Enduring Significance of Biaryl Scaffolds The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its presence in numerous blockbuster drugs, such as the anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Biaryl Scaffolds

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its presence in numerous blockbuster drugs, such as the anti-inflammatory agent Diflunisal and the antihypertensive Valsartan, underscores its importance in designing molecules with high biological activity. The unique stereochemical properties of atropisomeric biaryls have also made them invaluable as chiral ligands in asymmetric catalysis. The strategic synthesis of these compounds is, therefore, a critical endeavor for researchers in drug discovery and development.

This comprehensive guide provides detailed protocols and expert insights into the synthesis of biaryl derivatives starting from Methyl 3-iodo-5-methylbenzoate. This substrate, with its sterically accessible iodine atom and functional group handles, serves as an excellent starting point for a variety of powerful cross-coupling methodologies. We will delve into the practical application of Suzuki-Miyaura, Stille, and Heck couplings, offering not just step-by-step instructions but also the scientific rationale behind the choice of reagents and conditions.

Strategic Approaches to Biaryl Synthesis: A Comparative Overview

The formation of a carbon-carbon bond between two aromatic rings can be achieved through several palladium-catalyzed cross-coupling reactions. The choice of method often depends on factors such as substrate scope, functional group tolerance, and the commercial availability and toxicity of the coupling partners.[1]

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Boronic acids/estersMild reaction conditions, high functional group tolerance, commercially available and low toxicity of boron reagents.Can be sensitive to reaction conditions; boronic acid instability can lead to side reactions like protodeboronation.[2]
Stille Coupling Organostannanes (tin)High functional group tolerance, air and moisture stable organotin reagents.Toxicity of organotin compounds and difficulty in removing tin byproducts.[3]
Heck Coupling AlkeneAtom-economical (no organometallic reagent required for the second aryl group if an aryl-substituted alkene is used).Generally forms a vinyl linkage, requiring a subsequent reduction step to achieve a biaryl structure.

For the synthesis of biaryl derivatives from Methyl 3-iodo-5-methylbenzoate, the Suzuki-Miyaura coupling is often the preferred method due to its versatility and the relatively benign nature of the boron-containing reagents.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the mechanism of these cross-coupling reactions is paramount for troubleshooting and optimizing reaction conditions. The generalized catalytic cycle for a Suzuki-Miyaura coupling is illustrated below. The Stille and Heck reactions follow similar fundamental steps of oxidative addition and reductive elimination, with variations in the transmetalation or alkene insertion steps, respectively.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-I Methyl 3-iodo-5-methylbenzoate Ar-I->Ar-Pd(II)-I(L2)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

The catalytic cycle commences with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.[4] This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base.[5] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[4][6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-iodo-5-methylbenzoate with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific arylboronic acids. The use of sterically hindered boronic acids may necessitate the use of specialized ligands to achieve high yields.

Materials:

  • Methyl 3-iodo-5-methylbenzoate

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or a specialized ligand for hindered substrates (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃), finely ground (3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 3-iodo-5-methylbenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.04 mmol) in 1,4-dioxane (5 mL). Stir for 10 minutes at room temperature.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add degassed water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Characterization Data for a Representative Product (Methyl 3-methyl-5-phenylbenzoate):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (s, 1H), 7.81 (s, 1H), 7.62 (d, J = 7.6 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.37 (t, J = 7.4 Hz, 1H), 7.30 (s, 1H), 3.93 (s, 3H), 2.45 (s, 3H). (Note: These are predicted shifts based on similar structures and may vary slightly.)[7][8]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 167.0, 141.5, 140.8, 138.5, 132.0, 130.5, 129.0, 128.8, 128.0, 127.2, 52.3, 21.3. (Note: These are predicted shifts.)[9]

  • Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₄O₂ [M+H]⁺, found.

Protocol 2: Stille Coupling of Methyl 3-iodo-5-methylbenzoate with an Organostannane

The Stille reaction is a powerful alternative, particularly when the corresponding boronic acid is unstable or difficult to prepare.[3] However, due to the high toxicity of organotin compounds, stringent safety precautions must be followed.[10][11]

Materials:

  • Methyl 3-iodo-5-methylbenzoate

  • Aryltrimethylstannane or aryltributylstannane (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol) and P(o-tol)₃ (0.06 mmol).

  • Add anhydrous DMF or toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • Add Methyl 3-iodo-5-methylbenzoate (1.0 mmol) and the organostannane reagent (1.1 mmol) to the reaction mixture.

  • Heat the reaction to 80-110 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL) to remove tin byproducts.

  • Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Heck Coupling of Methyl 3-iodo-5-methylbenzoate with an Alkene

The Heck reaction provides access to vinyl-substituted aromatic compounds, which can be further functionalized or reduced to the corresponding biaryl.[5]

Materials:

  • Methyl 3-iodo-5-methylbenzoate

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile or DMF

Procedure:

  • To a Schlenk tube, add Methyl 3-iodo-5-methylbenzoate (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (5 mL) and the alkene (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use freshly opened or purified reagents and solvents. Consider a different palladium precursor or ligand.[12]
Poor quality of boronic acidUse fresh boronic acid or consider using the corresponding boronate ester for increased stability.[2]
Insufficiently active baseUse a stronger base (e.g., Cs₂CO₃, K₃PO₄) or ensure the base is finely powdered for better solubility.
Formation of Homocoupled Products Oxygen contaminationThoroughly degas all solvents and maintain a strict inert atmosphere.
Catalyst decompositionUse a more robust ligand or lower the reaction temperature.
Protodeboronation (Suzuki) Presence of water and/or protic solventsUse anhydrous conditions if possible, or minimize the amount of water. Use a more stable boronate ester.[2]
Difficulty in Removing Tin Byproducts (Stille) Incomplete reaction with KFIncrease the number of KF washes or the contact time.

Safety Precautions

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Organostannanes: Organotin compounds are highly toxic and can be absorbed through the skin.[11] Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) and work in a fume hood. All waste containing organotin compounds must be disposed of according to institutional guidelines.[10][13]

  • Solvents: The organic solvents used in these reactions are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of biaryl derivatives from Methyl 3-iodo-5-methylbenzoate is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling generally offers the best balance of efficiency, functional group tolerance, and safety. However, the Stille and Heck reactions provide valuable alternatives for specific applications. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively synthesize a diverse range of biaryl compounds for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Pediaa. Difference Between Heck Stile and Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed Central. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Wikipedia. Stille reaction. [Link]

  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • CDC Stacks. ORGANOTIN COMPOUNDS. [Link]

  • Reddit. Tips on increasing yield of Miyaura coupling reaction?. [Link]

  • The Journal of Organic Chemistry. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]

  • Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]

  • Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • ResearchGate. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]

  • FooDB. Showing Compound Methyl benzoate (FDB012198). [Link]

  • Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. [Link]

  • Organometallics. Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]

  • YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

  • YouTube. Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. [Link]

  • PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Princeton University Environmental Health and Safety. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]

  • RSC Publishing. Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(I) catalysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 3-iodo-5-methylbenzoate Synthesis

Executive Summary & Route Selection User Query: Which synthetic pathway offers the highest reliability for the 3-iodo-5-methyl substitution pattern? Scientist’s Response: For Methyl 3-iodo-5-methylbenzoate , the substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: Which synthetic pathway offers the highest reliability for the 3-iodo-5-methyl substitution pattern?

Scientist’s Response: For Methyl 3-iodo-5-methylbenzoate , the substitution pattern (meta-iodo, meta-methyl) is electronically mismatched for direct electrophilic iodination. The ester group is a meta-director, but the methyl group is an ortho/para-director. Direct iodination of Methyl 3-methylbenzoate will yield a mixture of isomers (predominantly 2-iodo and 6-iodo), making purification difficult.

The Recommended Route: The Sandmeyer Sequence To guarantee the 3,5-substitution pattern, you must lock the position using an amine precursor. We recommend the Diazotization-Iodination (Sandmeyer) of Methyl 3-amino-5-methylbenzoate. While the Copper-Catalyzed Finkelstein reaction (from the bromo-analog) is cleaner, the amino-precursor is generally more accessible and cost-effective.

Diagnostic Workflow (Interactive Logic)

Before altering your protocol, use this decision tree to identify the bottleneck in your current synthesis.

G Start Start: Yield Analysis YieldCheck Is Yield < 50%? Start->YieldCheck ColorCheck Is Product Red/Purple? YieldCheck->ColorCheck No (Yield is Good) Solubility Did Precursor Dissolve Completely in Acid? YieldCheck->Solubility Yes PurityCheck Is Purity < 95%? ColorCheck->PurityCheck No WashStep ACTION: Wash with Na2S2O3 (Sodium Thiosulfate) ColorCheck->WashStep Yes Recryst ACTION: Recrystallize from MeOH/Water or Hexane PurityCheck->Recryst Yes DiazoStability Did Gas Evolution Occur Before KI Addition? Solubility->DiazoStability Yes ProtocolA ACTION: Switch to Organic Co-solvent Protocol (See Sec 3.2) Solubility->ProtocolA No (Suspension) TempControl ACTION: Maintain < 5°C Check Internal Temp DiazoStability->TempControl Yes (Decomposition) IodinationEff ACTION: Increase KI to 2.5 eq Add CuI Catalyst (5 mol%) DiazoStability->IodinationEff No

Figure 1: Troubleshooting logic flow for diagnosing yield failures in Sandmeyer iodination.

Optimized Protocols & Technical Guides

The Standard Aqueous Protocol (Baseline)

Best for small scale (<5g) where solubility is manageable.

The Issue: The methyl ester moiety reduces water solubility compared to the free acid. In standard aqueous HCl, the amine forms a suspension rather than a solution, leading to "encapsulation" where the interior of the solid particles is not diazotized.

Optimization:

  • Acid Choice: Use H₂SO₄ instead of HCl. Sulfates are often more soluble, and H₂SO₄ is non-nucleophilic (prevents side-reaction to aryl-Cl).

  • Grinding: Finely grind the starting material to increase surface area.

The "Solubility-Enhanced" Protocol (High Yield Variant)

Recommended for scale-up (>10g) or low-yield scenarios.

This protocol uses an organic co-solvent to ensure the amine is fully accessible to the nitrosyl cation.

Reagents:

  • Methyl 3-amino-5-methylbenzoate (1.0 eq)

  • Acetonitrile (MeCN) / Water (1:1 ratio) – Crucial for solubility

  • p-Toluenesulfonic acid (TsOH) or H₂SO₄ (3.0 eq)

  • NaNO₂ (1.2 eq)

  • KI (2.0 eq)

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine in MeCN first. Cool to 0°C.[1]

  • Acidification: Add the acid (pre-cooled). If using TsOH, the amine salt may precipitate as a fine, reactive slurry (better than the chunky suspension in water).

  • Diazotization: Add NaNO₂ (aq) dropwise at < 5°C .

    • Checkpoint: The solution should become clear or change color (orange/brown).

    • Starch-Iodide Test: Must be positive (blue/black) immediately.

  • Iodination: Dissolve KI in water. Add the cold diazonium solution into the KI solution (Inverse Addition).

    • Why Inverse? High concentration of I⁻ suppresses the "Gomberg-Bachmann" side reaction (biaryl formation).

  • Workup: The product is an ester. Do not use strong base washes which might hydrolyze it. Use Na₂S₂O₃ (Thiosulfate) to remove iodine color.

Troubleshooting FAQ (Root Cause Analysis)

Q1: Why is my yield stuck at 30-40%?

Diagnosis: Diazo-Decomposition. The diazonium intermediate is unstable. If it warms up above 5-10°C before reacting with Iodine, it hydrolyzes to form the Phenol (Methyl 3-hydroxy-5-methylbenzoate).

  • Fix: Keep the reaction at 0°C during diazotization. Ensure the KI addition happens immediately after diazotization is complete (check with starch paper).

  • Fix 2: Use t-Butyl Nitrite (t-BuONO) in anhydrous MeCN (Doyle Diazotization). This eliminates water entirely, preventing phenol formation [1].

Q2: The product is a dark red/purple oil and won't crystallize.

Diagnosis: Iodine Contamination. The red color is elemental iodine (


) liberated during the reaction. It acts as an impurity that prevents crystallization.
  • Fix: Wash the organic layer with saturated Sodium Thiosulfate (

    
    )  solution until the red color vanishes and the organic layer is pale yellow.
    
  • Purification: If it remains an oil, the product might be impure. Methyl 3-iodo-5-methylbenzoate should be a solid (MP approx 50-60°C). Try triturating with cold Hexane or Pentane.

Q3: I see a "tar" forming in the flask.

Diagnosis: Azo Coupling. If the solution is not acidic enough, the unreacted amine couples with the formed diazonium salt to form an Azo Dye (Ar-N=N-Ar).

  • Fix: Ensure pH is < 2 throughout the diazotization. Do not rush the acid addition.

Q4: Can I use the Copper-Catalyzed route instead?

Diagnosis: Alternative Pathway. Yes, if you have Methyl 3-bromo-5-methylbenzoate .

  • Protocol: Use the Buchwald Finkelstein conditions: CuI (5 mol%), Trans-N,N′-dimethyl-1,2-cyclohexanediamine (10 mol%), NaI (2 eq) in Dioxane at 110°C [2].

  • Benefit: This avoids the unstable diazo intermediate entirely and is often higher yielding (>80%), but requires the bromo-precursor.

Comparative Data Table

ParameterAqueous Sandmeyer (Standard)Organic Sandmeyer (Optimized)Cu-Catalyzed Exchange
Solvent Water / HClMeCN / Water / TsOHDioxane
Precursor AmineAmineBromide
Temp 0°C -> Reflux0°C -> RT110°C
Typical Yield 40 - 55%65 - 80% 85 - 95%
Major Impurity Phenol (Hydrolysis)Trace Azo compoundsUnreacted Bromide
Scalability Difficult (Suspension)Good (Solution)Excellent

References

  • Doyle, M. P., et al. (1977). Alkyl Nitrites as Nitrosating Agents in Organic Synthesis. J. Org.[2][3] Chem., 42(14), 2426–2430.

  • Klapars, A., & Buchwald, S. L. (2002).[4] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction.[4] J. Am. Chem. Soc., 124(50), 14844–14845.

  • PrepChem. Synthesis of 2-iodo-5-methylbenzoic acid (Sandmeyer Protocol Adaptation).

  • Organic Syntheses. (2019). Synthesis of Methyl 4-iodobenzoate (General Procedure). Org.[1][3][4][5][6][7][8] Synth. 2019, 96, 137-149.[6]

Sources

Optimization

Technical Support Center: Hydrolysis of Methyl 3-iodo-5-methylbenzoate

Case ID: HYD-52107-90-1 Subject: Troubleshooting Ester Cleavage Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are attempting to hydrolyze Methyl 3-iodo-5...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYD-52107-90-1 Subject: Troubleshooting Ester Cleavage Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting to hydrolyze Methyl 3-iodo-5-methylbenzoate to its corresponding carboxylic acid. This molecule is a critical intermediate, often serving as a scaffold for Suzuki-Miyaura or Sonogashira cross-couplings due to the meta-positioned iodine handle.[1]

While ester hydrolysis is a fundamental transformation, the specific physicochemical properties of this aryl iodide—specifically its lipophilicity and the electronic influence of the iodine atom—can lead to common failure modes such as incomplete conversion (heterogeneity issues) or poor recovery during workup (pH control issues).

This guide provides a field-proven "Golden Path" protocol and a troubleshooting matrix to resolve stalled reactions or low yields.

The "Golden Path" Protocol: LiOH Saponification

Recommendation: Use a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system.[1] Why: Unlike NaOH, LiOH is milder and more soluble in organic solvents.[1] The THF/Water mixture ensures the lipophilic aryl iodide remains in solution while providing water for the hydrolytic event.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Solvent System THF : Water (3:1 or 4:[1]1)High THF ratio ensures the lipophilic substrate stays dissolved.[1]
Reagent LiOH·H₂O (2.5 - 3.0 equiv)Excess base drives the equilibrium to the carboxylate salt.
Temperature Ambient (20–25 °C)Sufficient for methyl esters; avoids potential iodine displacement.[1]
Time 2–4 HoursMethyl esters cleave rapidly; extended time is rarely needed.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve Methyl 3-iodo-5-methylbenzoate (1.0 equiv) in THF (

    
     concentration).
    
  • Activation: Add a solution of LiOH·H₂O (3.0 equiv) in the minimum amount of water.

    • Note: The mixture should become a single clear phase.[1] If it turns cloudy/biphasic, add methanol dropwise until clear.[1]

  • Monitoring: Check via TLC or LCMS after 2 hours. Look for the disappearance of the ester (MW ~276) and appearance of the acid (MW ~262).

  • Workup (Critical):

    • Concentrate to remove THF (rotary evaporator).[1]

    • Dilute the aqueous residue with water.[1]

    • Wash: Extract once with EtOAc to remove unreacted ester (discard organic layer).[1]

    • Acidify: Slowly add 1M HCl to the aqueous layer until pH

      
       2–3.[1]
      
    • Collect: The product will precipitate as a white solid.[1] Filter and dry.[1]

Visual Workflow (DOT Diagram)

HydrolysisWorkflow Start Start: Methyl 3-iodo-5-methylbenzoate Solvent Dissolve in THF:Water (3:1) Ensure Homogeneity Start->Solvent Reagent Add LiOH (3.0 equiv) Stir at RT Solvent->Reagent Check Check Conversion (TLC/LCMS) Reagent->Check Incomplete Incomplete? Add MeOH or Heat to 40°C Check->Incomplete Ester remains Complete Complete Conversion Check->Complete Ester gone Incomplete->Reagent Re-check 1h Evap Evaporate THF Complete->Evap Wash Wash aq. layer with EtOAc (Removes impurities) Evap->Wash Acidify Acidify to pH 2-3 (Precipitates Product) Wash->Acidify Filter Filter & Dry Acidify->Filter

Figure 1: Decision logic and workflow for the LiOH-mediated hydrolysis of methyl 3-iodo-5-methylbenzoate.

Troubleshooting Guide (FAQs)

Issue 1: "My reaction is a slurry and conversion is stalled at <50%."

Diagnosis: Phase Transfer Failure.[1] The methyl 3-iodo-5-methylbenzoate is highly lipophilic due to the iodine and methyl groups.[1] If you use too much water or a solvent like MeOH alone, the ester may precipitate out of the reaction phase, preventing the hydroxide ion from attacking the carbonyl.

Solution:

  • Switch to THF: Ensure your solvent ratio is at least 3:1 THF:Water.[1] THF solubilizes the aryl iodide better than MeOH.[1]

  • Dilute: Decrease concentration to 0.1 M to ensure complete dissolution.

  • Heat: Gently warm to 45–50 °C. Do not reflux aggressively to avoid potential protodehalogenation (loss of iodine), although this is rare without a catalyst.[1]

Issue 2: "I acidified the reaction, but got no precipitate."

Diagnosis: Incorrect pH endpoint (Henderson-Hasselbalch error). The pKa of 3-iodo-5-methylbenzoic acid is predicted to be approximately 3.92 , slightly lower than benzoic acid (4.[1]2) due to the electron-withdrawing inductive effect of the iodine [1].

The Math:

  • At pH 4.0 (near pKa), only ~50% of your product is protonated (insoluble acid form).[1] The other 50% remains as the soluble carboxylate salt.

  • To recover >99% of your product, you must be at least 2 pH units below the pKa.

Solution: Acidify the aqueous layer to pH 2.0 or lower .[1] Use a pH meter or 0-14 pH strips; do not rely on "litmus turning red" (which happens at pH 4.5).[1] If the product still does not precipitate, the ionic strength may be too low—add NaCl (brine) to "salt out" the organic acid, then extract with Ethyl Acetate.

Issue 3: "Did I lose the Iodine atom?"

Diagnosis: Chemical Stability Concern. Users often fear that the iodine will be hydrolyzed (to a phenol) or reduced (to a proton).[1]

Analysis:

  • Hydrolysis (SNAr): The iodine is in the meta position relative to the ester/acid. It is not activated for Nucleophilic Aromatic Substitution (SNAr) because the carbonyl cannot stabilize the Meisenheimer complex at the meta position. Hydroxide will not displace the iodine under standard conditions [2].[1]

  • Reduction: Iodine reduction usually requires a transition metal catalyst (Pd, Ni) and a hydride source.[1] Standard LiOH hydrolysis is safe.[1]

Verification: Check the 1H NMR.

  • Product: Two aromatic protons should appear as singlets (or tight doublets) with meta-coupling (

    
    ).
    
  • Des-iodo impurity: Would show 3 aromatic protons with complex splitting.[1]

Advanced Protocol: Nucleophilic Cleavage (The "Nuclear Option")

If the standard LiOH method fails (e.g., if you have other base-sensitive functional groups not mentioned), use nucleophilic cleavage.

Method: Lithium Iodide (LiI) in Pyridine.[1][2] Mechanism:


 attack on the methyl group.[1] The iodide ion attacks the methyl of the ester, displacing the carboxylate [3].
ParameterSpecification
Reagents LiI (anhydrous, 4.0 equiv) in Pyridine (0.5 M)
Conditions Reflux (115 °C) for 6–12 hours
Workup Acidify with HCl to remove pyridine; extract with EtOAc.

Warning: This method is harsh and requires high heat.[1] Use only if saponification fails.[1]

References

  • ChemicalBook. (2025).[1][3][4] 3-Iodo-5-methylbenzoic acid Properties and pKa Data. Retrieved from [1]

  • ACS GCI Pharmaceutical Roundtable. (2018). Reagent Guide: Metal Iodide Cleavage of Esters. Retrieved from

  • Minami, E., & Saka, S. (2006).[1] Kinetics of hydrolysis and methyl esterification. Kyoto University.[1][5] Retrieved from [1]

Sources

Troubleshooting

Resolving solubility issues of Methyl 3-iodo-5-methylbenzoate in water

Technical Support Center: Solubilization Guide for Methyl 3-iodo-5-methylbenzoate Executive Summary & Physicochemical Profile The Challenge: Methyl 3-iodo-5-methylbenzoate is a highly lipophilic ester.[1] Its poor aqueou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Guide for Methyl 3-iodo-5-methylbenzoate

Executive Summary & Physicochemical Profile

The Challenge: Methyl 3-iodo-5-methylbenzoate is a highly lipophilic ester.[1] Its poor aqueous solubility is driven by the hydrophobic iodine and methyl substituents on the benzene ring, combined with the lack of ionizable groups at physiological pH. Researchers frequently encounter "crash-out" (precipitation) when diluting organic stock solutions into aqueous buffers, leading to inconsistent biological data.[1]

Compound Profile:

Property Value (Approx.) Implication
LogP ~3.6 Highly Lipophilic. Partitions strongly into membranes/plastics.[1]
Water Solubility < 0.1 mg/mL Practically insoluble in pure water.[1][2]
Functional Groups Ester, Aryl Iodide Warning: Esters are susceptible to hydrolysis at high pH (>8.0).[1]

| Preferred Solvents | DMSO, Ethanol, DMF | Soluble >50 mg/mL in DMSO.[1] |

Solubilization Protocols

Method A: The "DMSO Spike" (Standard Protocol)

Best for: High-throughput screening (HTS) and cellular assays tolerant to low solvent concentrations.[1]

The Mechanism: Dimethyl sulfoxide (DMSO) acts as a co-solvent, disrupting the water lattice and increasing the solvation capacity of the medium. However, the "dielectric shock" upon dilution often causes immediate precipitation.

Protocol:

  • Stock Preparation: Dissolve 10 mg of Methyl 3-iodo-5-methylbenzoate in 1 mL of anhydrous DMSO (Result: ~36 mM stock). Vortex until clear.

  • Intermediate Dilution (Critical Step): Do not add the stock directly to the cell culture media.[1] Instead, prepare a 10x intermediate in PBS containing 5% Tween-80 or PEG-400.[1]

  • Final Dilution: Spike the intermediate solution into the final assay buffer.

    • Target Final DMSO: < 0.5% (v/v) to avoid cytotoxicity.[1]

Validation Check: Measure Absorbance at 600 nm (OD600). An OD > 0.05 indicates micro-precipitation.[1]

Method B: Cyclodextrin Complexation (For Sensitive Assays)

Best for: Animal studies (IV/IP) or assays sensitive to organic solvents.[1]

The Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic benzoate ring resides inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.[3]

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.[1] Stir until dissolved.

  • Compound Addition: Add Methyl 3-iodo-5-methylbenzoate powder directly to the cyclodextrin vehicle (target: 1–5 mg/mL).

  • Equilibration: Shake/Vortex at Room Temperature for 24–48 hours.

    • Note: Heating to 40°C for 30 mins can accelerate complexation but requires stability verification.[1]

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilizationLogic Start Start: Solubilization Need AssayType Is the assay sensitive to DMSO? Start->AssayType Concentration Target Concentration > 10 µM? AssayType->Concentration No AnimalStudy Is this an In Vivo study? AssayType->AnimalStudy Yes MethodA Method A: DMSO Spike (<0.5% final) Concentration->MethodA No (Low Conc) MethodC Method C: Nanosuspension (Milling/Sonication) Concentration->MethodC Yes (High Conc) MethodB Method B: HP-β-Cyclodextrin (20% w/v) AnimalStudy->MethodB Yes (IV/IP) AnimalStudy->MethodC No (Oral/Topical)

Caption: Decision tree for selecting the optimal solubilization strategy based on assay sensitivity and concentration requirements.

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately after adding the DMSO stock to the buffer. Why? A: This is the "Crash-out Effect."[1] The dramatic shift in dielectric constant from DMSO (ε=47) to Water (ε=80) forces the hydrophobic compound out of solution.[1]

  • Fix: Use the "Intermediate Dilution" step described in Method A. Alternatively, warm the buffer to 37°C before addition to increase kinetic solubility.

Q2: Can I use acidic or basic pH to dissolve it? A: Avoid high pH. As an ester, Methyl 3-iodo-5-methylbenzoate is prone to hydrolysis (saponification) at pH > 8.0, converting it to the corresponding benzoic acid and methanol.[1] This changes the chemical identity of your drug.[1]

  • Recommendation: Maintain pH 5.0–7.[1]4. If pH adjustment is absolutely necessary, the free acid form (obtained by hydrolysis) will be soluble at high pH, but it is a different chemical entity.[1]

Q3: Is the compound stable in the cyclodextrin complex? A: Generally, yes. The inclusion complex protects the ester bond from hydrolytic attack by steric shielding.[1] However, always analyze stability via HPLC after 24 hours.

Q4: I see a peak shift in my UV-Vis spectrum after dissolving. Is this normal? A: Yes. Solvatochromic shifts are common when moving from DMSO to aqueous buffers.[1] However, a complete disappearance of the peak or appearance of a new peak at a lower wavelength suggests hydrolysis (loss of the methyl group).

References

  • PubChem. Methyl 3-iodo-4-methylbenzoate Compound Summary (Similar Structure Analysis). National Library of Medicine.[1] Available at: [Link][1]

  • Loftsson, T. et al. Cyclodextrins in drug delivery.[1] Expert Opinion on Drug Delivery (2005).[1] (Contextual grounding for Method B).

  • MDPI Pharmaceutics. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[1] Available at: [Link][1][3][4][5][6][7][8][9][10]

Sources

Optimization

Technical Support Center: Purification of Methyl 3-iodo-5-methylbenzoate

Case ID: PUR-3I5MB-SEP Status: Active Subject: Isolation of Methyl 3-iodo-5-methylbenzoate from Fischer Esterification Mixtures Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3I5MB-SEP Status: Active Subject: Isolation of Methyl 3-iodo-5-methylbenzoate from Fischer Esterification Mixtures Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Chemical Logic

This guide addresses the purification of Methyl 3-iodo-5-methylbenzoate (Target) synthesized via the Fischer esterification of 3-iodo-5-methylbenzoic acid (Starting Material/SM).[1]

The Separation Challenge: The primary difficulty lies in separating the non-polar ester from the unreacted polar carboxylic acid and removing free iodine (


) generated by the photo-decomposition of the aryl iodide moiety.

The Solution Architecture: We utilize a Chemically Active Extraction (CAE) protocol. Unlike simple solvent partitioning, this method relies on modifying the chemical state of the impurities to force phase transfer:

  • Deprotonation: Converting the unreacted acid (SM) into its water-soluble carboxylate salt using a weak base.[1]

  • Redox Quenching: Reducing lipophilic free iodine (

    
    , purple) into hydrophilic iodide ions (
    
    
    
    , colorless) using sodium thiosulfate.[1]

The Separation Workflow (Visual Guide)

The following diagram illustrates the "Happy Path" for isolating the target ester with high purity.

G Rxn Reaction Mixture (MeOH, H2SO4, SM, Product, I2) Conc Concentrate (Remove MeOH) Rxn->Conc Rotary Evap Redissolve Redissolve Residue (Ethyl Acetate or DCM) Conc->Redissolve Wash1 Wash 1: Sat. NaHCO3 (pH ~8-9) Redissolve->Wash1 Aq1 Aqueous Layer 1 (Contains SM as Carboxylate Salt) Wash1->Aq1 Discard (or Acidify to recover SM) Org1 Organic Layer 1 (Product + I2) Wash1->Org1 Keep Wash2 Wash 2: 10% Na2S2O3 (Sodium Thiosulfate) Org1->Wash2 Aq2 Aqueous Layer 2 (Contains NaI + Sulfates) Wash2->Aq2 Discard Org2 Organic Layer 2 (Purified Product) Wash2->Org2 Keep Dry Dry (MgSO4) & Concentrate Org2->Dry Final Final Product Methyl 3-iodo-5-methylbenzoate Dry->Final

Figure 1: Chemically Active Extraction flowchart for the purification of aryl iodide esters.

Detailed Protocol & Causality

Step 1: Solvent Exchange

Action: Concentrate the reaction mixture (usually in Methanol) under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Why? Methanol is water-miscible.[1] If you attempt an extraction directly, you will form a single phase or an emulsion.[1] You must switch to a water-immiscible solvent to create the necessary biphasic system [1].[1]

Step 2: The "Acid Scrubber" Wash

Action: Wash the organic layer 2x with Saturated Sodium Bicarbonate (


) .[2]
  • Mechanism:

    
    [1]
    
  • Technical Insight: The pKa of 3-iodo-5-methylbenzoic acid is predicted to be approx 3.9 [2].[1] Saturated bicarbonate (pH ~8.[1]5) is sufficiently basic to deprotonate the acid, driving it into the aqueous layer, while the ester (no acidic proton) remains in the organic layer.

  • Critical Check: Ensure the aqueous layer is basic (pH paper > 8).[3] If it is acidic, the quenching is incomplete, and SM will remain in your product.

Step 3: The "Iodine Scrubber" Wash

Action: Wash the organic layer 1x with 10% Sodium Thiosulfate (


) .
  • Mechanism:

    
    
    
  • Technical Insight: Aryl iodides are light-sensitive.[1] The "pink" or "purple" tint in your organic layer is free Iodine (

    
    ). Thiosulfate reduces this to water-soluble iodide, preventing oxidative degradation of your product during storage [3].[1]
    
Step 4: Drying and Concentration

Action: Wash with Brine (Sat. NaCl), dry over Anhydrous


, filter, and concentrate.
  • Why? Residual water can cause hydrolysis of the ester back to the acid during storage.

Troubleshooting Guide (FAQ)

Q1: My product is still turning pink/purple after the column. Why?

Diagnosis: Photolytic Deiodination.[1] Root Cause: The carbon-iodine bond in 3-iodo-5-methylbenzoate is weak.[1] Exposure to ambient light (UV/Vis) causes homolytic cleavage, releasing radical species and eventually elemental iodine (


).[1]
Solution: 
  • Immediate: Re-wash the dissolved product with dilute Sodium Thiosulfate until the color vanishes.[1]

  • Preventative: Wrap all flasks and columns in aluminum foil . Store the final product in an amber vial at 4°C.

Q2: TLC shows a spot at the baseline (high polarity). Is my reaction incomplete?

Diagnosis: Presence of Unreacted Starting Material (Acid).[1] Root Cause: The bicarbonate wash was likely insufficient.[1] Troubleshooting:

  • Check pH: During the wash, did the aqueous layer bubble (

    
     release)? If not, the acid might not have been neutralized.
    
  • Remedy: Perform a "Rescue Wash."[1][3] Redissolve the product in EtOAc and wash with 1M NaOH (cold, rapid wash). NaOH is a stronger base than bicarbonate and will remove stubborn acid traces.[1] Warning: Do not leave in contact with NaOH for long, or you risk hydrolyzing your ester.

Q3: I have a stubborn emulsion during the Bicarbonate wash.

Diagnosis: Density/Surface Tension Issue. Root Cause: The density of the organic phase (if using DCM/EtOAc mix) may be too close to the aqueous phase, or microscopic


 bubbles are stabilizing the interface.
Solution: 
  • Add Brine (Sat. NaCl) to the mixture. This increases the ionic strength and density of the aqueous layer, forcing separation.

  • Filter the mixture through a pad of Celite if particulate matter is stabilizing the emulsion.

Quantitative Data: Separation Parameters

ComponentRoleApprox. Rf (20% EtOAc/Hex)Solubility (Aq.[1] Base)Solubility (Organic)
Methyl 3-iodo-5-methylbenzoate Target 0.60 - 0.70 Insoluble High
3-iodo-5-methylbenzoic acidStarting Material0.05 - 0.15 (Streaks)High (as salt)Moderate
Iodine (

)
Degradant~0.80 (Purple)LowHigh
Sulfuric AcidCatalyst0.00HighLow

References

  • MIT OpenCourseWare. (n.d.). Fischer Esterification Lab Manual. Retrieved from [Link][1]

  • University of Rochester. (n.d.).[1] Workup for Removing Bromine or Iodine. Department of Chemistry. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: Methyl 3-iodo-5-methylbenzoate vs. its Bromo Analog in Cross-Coupling Reactions

Introduction In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide substrate—specifically the nature of the halogen leaving group—is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process economy. This guide provides an in-depth, evidence-based comparison of the reactivity between Methyl 3-iodo-5-methylbenzoate and its analog, Methyl 3-bromo-5-methylbenzoate. By examining the fundamental principles of carbon-halogen bond activation and presenting supporting data from seminal cross-coupling reactions, this document serves as a technical resource for researchers in drug development and chemical synthesis to make informed decisions in experimental design.

The Theoretical Framework: Unpacking the Carbon-Halogen Bond

The disparate reactivity between aryl iodides and aryl bromides is fundamentally rooted in the intrinsic properties of their respective carbon-halogen bonds. The Carbon-Iodine (C-I) bond is both longer and weaker than the Carbon-Bromine (C-Br) bond.[1][2][3] This difference is a direct consequence of the larger atomic radius of iodine and the more diffuse nature of its valence orbitals, leading to less effective orbital overlap with carbon.

BondBond Length (Å)Bond Dissociation Energy (kJ/mol)
C-Br~1.94~276
C-I~2.14~240
Table 1: Comparison of Carbon-Halogen Bond Properties.[2][3]

This disparity in bond energy has profound implications for palladium-catalyzed cross-coupling reactions, as the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5] During this step, the C-X bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II). The lower bond dissociation energy of the C-I bond means that Methyl 3-iodo-5-methylbenzoate will typically undergo oxidative addition more readily and under milder conditions than its bromo counterpart.[5]

Oxidative_Addition pd_catalyst Pd(0)L₂ ts Transition State pd_catalyst->ts aryl_halide Ar-X aryl_halide->ts pd_complex Ar-Pd(II)(X)L₂ ts->pd_complex Oxidative Addition reactants_label Reactants product_label Product

Figure 1: The critical oxidative addition step in palladium catalysis. The weaker C-I bond leads to a lower activation energy for this step compared to the C-Br bond.

Comparative Reactivity in Key Cross-Coupling Reactions

While the C-I bond's lability suggests superior reactivity, practical outcomes can be nuanced. Factors such as catalyst inhibition by the iodide anion can sometimes complicate the catalytic cycle.[6] Below, we compare the expected performance of Methyl 3-iodo-5-methylbenzoate and Methyl 3-bromo-5-methylbenzoate in three cornerstone palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. The general reactivity trend for the halide is I > Br >> Cl.[7] Consequently, the iodo-ester is expected to react at lower temperatures and with lower catalyst loadings.

Representative Reaction Scheme: (Image of Suzuki-Miyaura coupling of methyl 3-halo-5-methylbenzoate with phenylboronic acid)

SubstrateCatalyst/LigandBaseTemp. (°C)Time (h)Yield (%)
Iodo-analog Pd(PPh₃)₄ (2 mol%)K₂CO₃802>95
Bromo-analog Pd(PPh₃)₄ (4 mol%)K₂CO₃10012~90
Table 2: Representative comparison for Suzuki-Miyaura coupling. Data is synthesized based on general reactivity principles.[6][8][9]

While aryl iodides are highly reactive, it has been noted that under certain conditions, particularly with traditional phosphine ligands like PPh₃ at lower temperatures, their performance can be unexpectedly sluggish.[10] This has been attributed to the stability of the resulting trans-[Pd(PPh₃)₂(Ar)(I)] intermediate. However, for most applications, the iodide remains the more reactive partner.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition (Ar-X in) pd0->oa_label oa_complex Ar-Pd(II)(X)L₂ trans_label Transmetalation (R-B(OR)₂ in, X-B(OR)₂ out) oa_complex->trans_label trans_complex Ar-Pd(II)(R)L₂ product Ar-R trans_complex->product Product Formation re_label Reductive Elimination trans_complex->re_label oa_label->oa_complex trans_label->trans_complex re_label->pd0 Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification r1 Charge Schlenk flask with Aryl Halide (1.0 eq) & Phenylboronic Acid (1.2 eq) r2 Add Pd(PPh₃)₄ (2-4 mol%) & K₂CO₃ (2.0 eq) r1->r2 r3 Add Solvent (e.g., Toluene/H₂O) r2->r3 heat Heat to desired temp. (80°C for Iodo, 100°C for Bromo) r3->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT & Dilute with Ethyl Acetate monitor->cool wash Wash with H₂O & Brine cool->wash purify Dry (Na₂SO₄), Concentrate, & Purify via Chromatography wash->purify

Sources

Comparative

A Comparative Guide to HPLC Purity Assessment Methods for Methyl 3-iodo-5-methylbenzoate

For researchers, scientists, and professionals in drug development, the precise determination of purity for key intermediates like Methyl 3-iodo-5-methylbenzoate is not merely a quality control step; it is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for key intermediates like Methyl 3-iodo-5-methylbenzoate is not merely a quality control step; it is a cornerstone of reproducible and reliable scientific outcomes. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, grounded in scientific principles and supported by experimental data for analogous compounds. We will explore two robust reversed-phase HPLC (RP-HPLC) methods, detailing their underlying principles, procedural steps, and comparative performance.

The Critical Role of Purity in Synthesis and Development

Methyl 3-iodo-5-methylbenzoate is a versatile building block in organic synthesis, often employed in the creation of complex pharmaceutical agents and fine chemicals. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of undesired byproducts, and complications in regulatory submissions. Therefore, a validated, high-resolution analytical method to ascertain its purity is indispensable.

Foundational Principles of RP-HPLC for Aromatic Compounds

Reversed-phase HPLC is the predominant technique for the analysis of moderately polar to non-polar organic molecules like Methyl 3-iodo-5-methylbenzoate. The separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase, with a polar mobile phase facilitating elution.[1] By modulating the mobile phase composition, one can meticulously control the retention and separation of the target compound from its potential impurities.

Method 1: The Workhorse - C18 with Acetonitrile/Water Gradient

This primary method leverages the most widely used stationary phase in RP-HPLC, the octadecylsilane (C18) column, renowned for its excellent hydrophobic retention and broad applicability.[1] The use of a gradient elution, where the proportion of the organic solvent is increased over time, ensures the elution of compounds with a wide range of polarities, providing a comprehensive impurity profile.

Rationale for Method Selection
  • C18 Column: The C18 stationary phase provides strong hydrophobic interactions with the aromatic ring and the methyl and iodo substituents of the analyte, leading to good retention and resolution from closely related impurities.[2][3]

  • Acetonitrile (ACN): ACN is a common organic modifier in RP-HPLC due to its low viscosity, UV transparency, and strong eluotropic strength.[4]

  • Water with 0.1% Formic Acid: The addition of a small amount of acid, such as formic acid, to the aqueous component of the mobile phase helps to protonate any acidic silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.[5] It also ensures consistent ionization of any acidic or basic impurities.

  • UV Detection: Methyl 3-iodo-5-methylbenzoate contains a chromophore (the benzene ring) that absorbs UV light, making UV detection a simple and effective method for quantification.[6] A wavelength of 254 nm is often a good starting point for aromatic compounds.[7]

Detailed Experimental Protocol

1. System Preparation:

  • Ensure the HPLC system is clean and free of contaminants.
  • Prime all solvent lines with the respective mobile phases.
  • Equilibrate the column with the initial mobile phase composition (e.g., 60% Mobile Phase A, 40% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of Methyl 3-iodo-5-methylbenzoate reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of ~1 mg/mL.
  • Sample Solution: Prepare the sample to be tested at a similar concentration using the same diluent.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient Program:
  • 0-5 min: 40% B
  • 5-20 min: 40% to 90% B
  • 20-25 min: 90% B
  • 25.1-30 min: 40% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection: UV at 254 nm

4. System Suitability:

  • Before sample analysis, perform at least five replicate injections of the standard solution.
  • The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000.[8][9]

5. Data Analysis:

  • The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[10]

Method 2: The Alternative - Phenyl-Hexyl with Methanol/Water Isocratic Elution

This alternative method employs a Phenyl-Hexyl stationary phase, which offers a different selectivity compared to the C18 phase. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte and its impurities, potentially providing better resolution for structurally similar compounds.[11] An isocratic elution, where the mobile phase composition remains constant, can offer a simpler and faster analysis if the impurity profile is less complex.

Rationale for Method Selection
  • Phenyl-Hexyl Column: This stationary phase provides an alternative selectivity based on a combination of hydrophobic and π-π interactions. This can be advantageous for separating aromatic and halogenated compounds.[11]

  • Methanol (MeOH): Methanol is another widely used organic modifier. While it has a higher viscosity and lower eluotropic strength than acetonitrile, it can offer different selectivity for certain compounds.[4]

  • Isocratic Elution: If the impurities have similar retention behavior to the main compound, an isocratic method can be faster and more straightforward to develop and validate.

  • UV Detection: The detection principle remains the same as in Method 1.

Detailed Experimental Protocol

1. System Preparation:

  • Follow the same system preparation steps as in Method 1, equilibrating the column with the chosen isocratic mobile phase.

2. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in Method 1.

3. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
  • Mobile Phase: 70% Methanol: 30% Water (with 0.1% Phosphoric Acid)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection: UV at 254 nm

4. System Suitability:

  • Perform system suitability tests as outlined in Method 1.

5. Data Analysis:

  • Calculate purity using the area percent method as in Method 1.

Comparative Analysis of the Two Methods

The choice between these two methods will depend on the specific impurity profile of the Methyl 3-iodo-5-methylbenzoate sample and the analytical objectives.

ParameterMethod 1: C18 with ACN/Water GradientMethod 2: Phenyl-Hexyl with MeOH/Water Isocratic
Selectivity Primarily based on hydrophobicity.Combination of hydrophobicity and π-π interactions. Potentially better for aromatic isomers.
Peak Shape Generally excellent due to the use of formic acid and the efficiency of modern C18 columns.Good, phosphoric acid helps to reduce peak tailing.
Resolution High resolving power for a wide range of impurities due to the gradient elution.May be lower for complex mixtures but can be excellent for specific, known impurities.
Analysis Time Longer due to the gradient program and re-equilibration time.Potentially shorter due to isocratic elution.
Method Robustness Gradient methods can sometimes be more susceptible to variations in system dwell volume.Isocratic methods are generally considered more robust and transferable between instruments.
Applicability Ideal for initial purity assessment and for samples with unknown or complex impurity profiles.Suitable for routine quality control of batches with a well-characterized impurity profile.

Method Validation: Ensuring Trustworthy Results

A critical aspect of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[12] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters should be evaluated for a purity method:[13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Workflow for HPLC Purity Assessment

The following diagram illustrates the general workflow for the HPLC purity assessment of Methyl 3-iodo-5-methylbenzoate.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation SampleInjection Sample Injection and Data Acquisition SamplePrep->SampleInjection MobilePhasePrep Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SystemSuitability System Suitability Testing SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection PeakIntegration Peak Integration SampleInjection->PeakIntegration PurityCalculation Purity Calculation (Area % Report) PeakIntegration->PurityCalculation FinalReport Final Report PurityCalculation->FinalReport

Caption: A typical workflow for HPLC purity analysis.

Conclusion

The selection of an appropriate HPLC method for the purity assessment of Methyl 3-iodo-5-methylbenzoate is a critical decision that impacts the reliability of research and development activities. While a gradient C18 method offers a comprehensive and high-resolution approach suitable for a wide range of applications, a more straightforward isocratic Phenyl-Hexyl method can provide a rapid and robust solution for routine quality control. The ultimate choice should be guided by the specific analytical requirements and validated to ensure the generation of accurate and reproducible data. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and achieve the highest standards of scientific integrity in their work.

References

  • SIELC Technologies.
  • Google Patents.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • PubMed Central.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • PubMed Central.
  • Chromatography Online.
  • ResearchGate. (PDF)
  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Chromatography Forum.
  • Tips & Suggestions. System suitability Requirements for a USP HPLC Method.
  • ResearchGate. Optimization of AE-HPLC separation of iodophenol species. (a) Effect of....
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • US Pharmacopeia (USP).
  • Reddit. HPLC trace for proof of purity : r/Chempros.
  • Agilent. How Do I Choose? A guide to HPLC column selection.
  • Sycamore Scholars.
  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
  • PubMed.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Journal of Chromatographic Science.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • Marmara Pharmaceutical Journal.
  • U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • US Pharmacopeia (USP).
  • Bio-Synthesis Inc.
  • Phenomenex.
  • ECA Academy.
  • ResearchGate.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • YouTube.
  • Starodub. Revised ICH Guideline Q2(R1)

Sources

Validation

A Comparative Guide to the GC-MS Fragmentation Pattern of Methyl 3-iodo-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed analysis of the expected electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) fragmentation pattern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the expected electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of Methyl 3-iodo-5-methylbenzoate. In the absence of a publicly available experimental spectrum, this document leverages established principles of mass spectrometry and comparative data from structurally analogous compounds to predict and interpret its fragmentation pathways. By examining the influence of the ester, iodo, and methyl functional groups on the fragmentation of the benzene ring, this guide offers researchers a foundational understanding for identifying this compound and similar structures in complex matrices. This technical note also includes a standardized protocol for GC-MS analysis to ensure data reproducibility.

Introduction: The Role of GC-MS in Molecular Elucidation

Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. The power of GC-MS lies in its coupling of a high-resolution separation technique (GC) with a highly sensitive and specific detection method (MS). Upon entering the mass spectrometer, molecules are typically ionized by electron impact (EI), a hard ionization technique that induces reproducible fragmentation. The resulting mass spectrum, a unique fingerprint of the molecule's fragment ions, provides invaluable structural information.

For drug development and organic synthesis, GC-MS is critical for confirming the identity of novel compounds, assessing purity, and identifying byproducts. Understanding the fragmentation patterns of key intermediates, such as Methyl 3-iodo-5-methylbenzoate, is therefore essential for process optimization and quality control.

Predicted Fragmentation Pattern of Methyl 3-iodo-5-methylbenzoate

The structure of Methyl 3-iodo-5-methylbenzoate contains several key features that will dictate its fragmentation under EI conditions: the aromatic ring, the methyl ester group, the iodine atom, and the methyl group. The molecular weight of Methyl 3-iodo-5-methylbenzoate is 276.07 g/mol .[1] The molecular ion peak (M⁺˙) is expected to be observed at m/z 276.

The fragmentation of aromatic compounds is characterized by the stability of the aromatic ring, often leading to a prominent molecular ion peak.[2] The fragmentation of esters typically involves cleavage of the bonds adjacent to the carbonyl group.[2] Halogenated compounds, particularly those with iodine, are prone to the loss of the halogen atom.[3][4]

Based on these principles, the following key fragmentation pathways are predicted for Methyl 3-iodo-5-methylbenzoate:

  • Loss of the Methoxy Group (·OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion.

    • M⁺˙ (m/z 276) → [M - OCH₃]⁺ (m/z 245) + ·OCH₃

  • Loss of the Methyl Group (·CH₃): Cleavage of the methyl group from the ester can also occur.

    • M⁺˙ (m/z 276) → [M - CH₃]⁺ (m/z 261) + ·CH₃

  • Loss of the Iodine Atom (·I): The C-I bond is relatively weak and prone to cleavage, resulting in a significant fragment.

    • M⁺˙ (m/z 276) → [M - I]⁺ (m/z 149) + ·I

  • Loss of the entire Ester Group (·COOCH₃): Cleavage of the entire ester group can lead to an iodinated toluene fragment.

    • M⁺˙ (m/z 276) → [M - COOCH₃]⁺ (m/z 217) + ·COOCH₃

  • Further Fragmentation of the Acylium Ion: The acylium ion formed by the loss of the methoxy group can subsequently lose carbon monoxide (CO).

    • [M - OCH₃]⁺ (m/z 245) → [M - OCH₃ - CO]⁺ (m/z 217) + CO

The following diagram illustrates the predicted primary fragmentation pathways:

Fragmentation of Methyl 3-iodo-5-methylbenzoate M Methyl 3-iodo-5-methylbenzoate (m/z 276) F1 [M - OCH3]+ (m/z 245) M->F1 -OCH3 F2 [M - I]+ (m/z 149) M->F2 -I F3 [M - COOCH3]+ (m/z 217) M->F3 -COOCH3 F4 [M - OCH3 - CO]+ (m/z 217) F1->F4 -CO

Caption: Predicted EI fragmentation of Methyl 3-iodo-5-methylbenzoate.

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known GC-MS fragmentation of analogous compounds.

Methyl Benzoate

Methyl benzoate (C₈H₈O₂, MW = 136.15 g/mol ) provides the fundamental fragmentation pattern for the methyl ester of an aromatic acid.[5] Its mass spectrum is characterized by:

  • Molecular Ion (M⁺˙): A strong peak at m/z 136.

  • Loss of ·OCH₃: A base peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺).

  • Loss of Phenyl Group: A peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), formed by the loss of the methoxycarbonyl group.

  • Loss of CO from Benzoyl Cation: A peak at m/z 77, from the loss of CO from the m/z 105 fragment.

Methyl 3-iodobenzoate

Methyl 3-iodobenzoate (C₈H₇IO₂, MW = 262.04 g/mol ) introduces the influence of the iodine atom. Its fragmentation pattern is expected to show:

  • Molecular Ion (M⁺˙): A strong peak at m/z 262.

  • Loss of ·OCH₃: A prominent peak at m/z 231.

  • Loss of ·I: A significant peak at m/z 135.

  • Loss of CO from the Acylium Ion: A peak at m/z 203.

Methyl 3-methylbenzoate

Methyl 3-methylbenzoate (C₉H₁₀O₂, MW = 150.17 g/mol ) demonstrates the effect of the methyl substituent. The mass spectrum of methyl m-toluate shows:[6]

  • Molecular Ion (M⁺˙): A strong peak at m/z 150.[6]

  • Loss of ·OCH₃: A base peak at m/z 119.[6]

  • Tropylium Ion Formation: A significant peak at m/z 91, characteristic of toluene-like structures, formed by rearrangement and loss of CO from the m/z 119 fragment.[6]

Summary of Comparative Fragmentation

The following table summarizes the key predicted and known fragment ions for Methyl 3-iodo-5-methylbenzoate and its analogues.

Fragment Ion Methyl 3-iodo-5-methylbenzoate (Predicted) Methyl Benzoate Methyl 3-iodobenzoate Methyl 3-methylbenzoate
Molecular Ion (M⁺˙) m/z 276m/z 136m/z 262m/z 150
[M - OCH₃]⁺ m/z 245m/z 105m/z 231m/z 119
[M - Halogen]⁺ m/z 149 (loss of I)N/Am/z 135 (loss of I)N/A
[M - COOCH₃]⁺ m/z 217m/z 77m/z 203m/z 91 (tropylium)
[M - OCH₃ - CO]⁺ m/z 217m/z 77m/z 203m/z 91

This comparative analysis strongly suggests that the fragmentation of Methyl 3-iodo-5-methylbenzoate will be a composite of the patterns observed for its constituent parts. The presence of the iodine atom will introduce a characteristic loss of 127 amu, while the methyl and ester groups will lead to their respective signature fragmentations.

Experimental Protocol for GC-MS Analysis

To obtain a high-quality mass spectrum of Methyl 3-iodo-5-methylbenzoate, the following GC-MS parameters are recommended.

Sample Preparation
  • Dissolve approximately 1 mg of Methyl 3-iodo-5-methylbenzoate in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

Gas Chromatography (GC) Conditions
  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Scan Rate: 2 scans/second

The following diagram outlines the GC-MS workflow:

GC-MS Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column GC Column (Temp. Program) Injector->Column He Carrier Gas IonSource EI Ion Source (70 eV) Column->IonSource Separated Analytes MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (Mass Spectrum) Detector->Data Sample Sample Injection Sample->Injector

Caption: A typical workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the GC-MS fragmentation pattern of Methyl 3-iodo-5-methylbenzoate. By dissecting the molecule into its functional components and comparing their known fragmentation behaviors, we have constructed a reliable framework for the identification and characterization of this compound. The key predicted fragments include the molecular ion at m/z 276, and significant fragment ions at m/z 245 (loss of ·OCH₃), m/z 149 (loss of ·I), and m/z 217 (loss of ·COOCH₃ or subsequent loss of CO from m/z 245). The provided experimental protocol offers a starting point for researchers to obtain high-quality data for this and similar analytes. This predictive approach, grounded in the fundamental principles of mass spectrometry, serves as a valuable tool in the fast-paced environment of research and development.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Product ion MS/MS spectrum (GC–MS System 2) for m/z 152 (A) and EI.... Retrieved from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Pen-Active. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]

  • ACS Publications. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure and mass spectra (GC−MS and GC × GC−ToF−MS) of (A).... Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • De Gruyter. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 19). Why do I see two peaks for methyl salicylate in my GC–MS spectrum?. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reactivity of 3-Iodo vs. 4-Iodo Methyl Benzoates

This guide provides a technical comparison of 3-Iodo Methyl Benzoate (meta-isomer) and 4-Iodo Methyl Benzoate (para-isomer), focusing on their reactivity profiles in palladium-catalyzed cross-coupling and metallation che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-Iodo Methyl Benzoate (meta-isomer) and 4-Iodo Methyl Benzoate (para-isomer), focusing on their reactivity profiles in palladium-catalyzed cross-coupling and metallation chemistry.

Executive Summary

For researchers in medicinal chemistry and materials science, the choice between 3-iodo and 4-iodo methyl benzoates often dictates reaction kinetics and the stability of intermediates.

  • 4-Iodo Methyl Benzoate is the kinetically superior substrate for Pd(0) oxidative addition due to the cooperative electron-withdrawing nature (resonance + induction) of the para-ester, making it ideal for rapid cross-coupling under mild conditions.

  • 3-Iodo Methyl Benzoate relies solely on inductive withdrawing effects.[1] While highly reactive compared to bromides, it reacts slower than the para-isomer in competitive scenarios.[1] However, it offers superior stability for organometallic intermediates (e.g., aryl-magnesium species) due to stronger inductive stabilization of the C-Metal bond without the electronic repulsion often seen in conjugated para-systems.

Electronic & Structural Analysis

The reactivity difference stems from how the ester group (-COOMe) communicates with the C-I bond.

Hammett Substituent Constants ( )

The Hammett constant (


) quantifies the electronic effect of the substituent.[2] A more positive 

indicates a more electron-deficient ring, facilitating nucleophilic attack by metal catalysts (e.g., Pd(0)).[1]
IsomerPositionElectronic EffectsHammett Constant (

)
Reactivity Implication
4-Iodo ParaInduction (

) + Resonance (

)

Highest Reactivity toward Pd(0).
3-Iodo MetaInduction (

) Only

High Reactivity (lower than para).[1]
Mechanistic Visualization

The diagram below illustrates why the para-isomer is more electron-deficient at the C-I bond, lowering the activation energy for oxidative addition.

ElectronicEffects cluster_para 4-Iodo (Para) cluster_meta 3-Iodo (Meta) Ester_P Ester Group (-COOMe) Ring_P Benzene Ring Ester_P->Ring_P Strong Withdrawal (Induction + Resonance) Iodine_P C-I Bond Ring_P->Iodine_P Electron Density Depletion Ester_M Ester Group (-COOMe) Ring_M Benzene Ring Ester_M->Ring_M Moderate Withdrawal (Induction Only) Iodine_M C-I Bond Ring_M->Iodine_M Less Depletion

Caption: The para-isomer experiences dual electron withdrawal, making the C-I bond more susceptible to metal insertion.

Case Study: Suzuki-Miyaura Cross-Coupling

Reaction Profile

In Pd-catalyzed coupling, the rate-determining step for aryl iodides is often oxidative addition .[1] The electron-deficient nature of the 4-iodo isomer accelerates this step.

General Protocol:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (1-3 mol%) or Pd(OAc)
    
    
    /SPhos.
  • Base: K

    
    CO
    
    
    
    (2.0 equiv).[1]
  • Solvent: DMF or Toluene/Water (9:1).[1]

  • Temperature: 60–80 °C.

Performance Comparison Data

Data synthesized from kinetic trends in aryl halide oxidative addition (Ref. 1, 2).

Metric4-Iodo Methyl Benzoate3-Iodo Methyl BenzoateTechnical Insight
Oxidative Addition Rate (

)
1.0 (Reference) ~0.654-Iodo reacts faster due to lower LUMO energy at the C-I bond.
Typical Isolated Yield 92–98%88–95%Both give excellent yields; 3-iodo may require slightly longer reaction times (e.g., +1-2 hrs).[1]
Homocoupling Risk ModerateLowFaster oxidative addition can sometimes lead to biaryl homocoupling if transmetallation is slow.[1]
Experimental Protocol: Suzuki Coupling of Methyl 4-Iodobenzoate
  • Charge a reaction vial with Methyl 4-iodobenzoate (1.0 mmol, 262 mg), Phenylboronic acid (1.2 mmol, 146 mg), and K

    
    CO
    
    
    
    (2.0 mmol, 276 mg).[1]
  • Add Pd(PPh

    
    )
    
    
    
    (0.03 mmol, 35 mg) under an inert atmosphere (N
    
    
    or Ar).
  • Add degassed DMF (5 mL).

  • Heat to 80 °C for 2 hours . (Note: 3-Iodo isomer typically requires 3–4 hours).[1]

  • Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purify via silica gel flash chromatography.[1]

Case Study: Iodine-Magnesium Exchange (Knochel Protocol)

While Pd-coupling favors the para-isomer, metallation chemistry requires careful handling of the ester group. Traditional Grignard formation (Mg metal) often fails due to nucleophilic attack on the ester.[1] The Knochel Turbo-Grignard (


-PrMgCl[3]·LiCl) allows for selective I-Mg exchange at low temperatures.[1]
Stability of Intermediates
  • 3-Magnesio Species: The metal is closer to the ester (meta), benefiting from stronger inductive stabilization without the destabilizing resonance repulsion seen in para-anions.

  • 4-Magnesio Species: The anion is further from the ester.[1] While stable at low temps, it is slightly more prone to intermolecular side reactions if the temperature rises.[1]

KnochelExchange cluster_pathways Exchange Pathways Start Start: Methyl Iodobenzoate (-20 °C in THF) Reagent Add i-PrMgCl·LiCl (Turbo Grignard) Start->Reagent Para_Path 4-Iodo Path Fast Exchange Good Stability < -15°C Reagent->Para_Path Meta_Path 3-Iodo Path Slower Exchange Excellent Stability < 0°C Reagent->Meta_Path Trap Electrophile Trapping (E+) (Aldehydes, Acid Chlorides) Para_Path->Trap Meta_Path->Trap Product Functionalized Benzoate Trap->Product

Caption: Workflow for generating functionalized benzoates via Magnesium-Iodine exchange.

Experimental Protocol: I-Mg Exchange on Methyl 3-Iodobenzoate
  • Dissolve Methyl 3-iodobenzoate (1.0 mmol) in anhydrous THF (5 mL) under Argon.

  • Cool the solution to -20 °C .

  • Dropwise add

    
    -PrMgCl[1]·LiCl  (1.1 mmol, 1.3 M in THF).[1]
    
  • Stir at -20 °C for 30 minutes . (Note: 4-Iodo exchange is complete in ~15 mins).

  • Add electrophile (e.g., Benzaldehyde, 1.2 mmol) and warm to RT slowly.

  • Quench with sat. NH

    
    Cl.
    

Decision Matrix

Use this table to select the correct isomer for your specific application.

Application RequirementPreferred IsomerReason
Rapid High-Throughput Screening 4-Iodo Faster kinetics ensure completion; less sensitive to catalyst loading.
Complex Multi-Step Synthesis 3-Iodo Meta-linkages often provide better solubility and unique geometry in drug scaffolds.[1]
Metallation/Grignard Formation 3-Iodo Superior thermodynamic stability of the metallated intermediate.[1]
Crystallinity of Product 4-Iodo Para-substituted biaryls tend to pack better, aiding purification by crystallization.[1]

References

  • Hammett Constants & Electronic Effects

    • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.[1]1991 , 91, 165–195.[1]

  • Mechanisms of Oxid

    • Hartwig, J. F.[1][4] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 .[1]

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.[1]1995 , 95, 2457–2483.[1]

  • Knochel Turbo-Grignard Exchange

    • Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angew.[1][5] Chem. Int. Ed.2004 , 43, 3333–3336.[1]

Sources

Validation

Publish Comparison Guide: Validation of Methyl 3-iodo-5-methylbenzoate Synthesis via Melting Point

Executive Summary Methyl 3-iodo-5-methylbenzoate (CAS 597563-45-6) is a critical intermediate in the synthesis of pharmaceutical candidates, particularly in the development of kinase inhibitors and receptor modulators. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-iodo-5-methylbenzoate (CAS 597563-45-6) is a critical intermediate in the synthesis of pharmaceutical candidates, particularly in the development of kinase inhibitors and receptor modulators. While spectroscopic methods like NMR and HPLC provide definitive structural characterization, they are often resource-intensive and slow for routine in-process monitoring.

This guide validates the use of Melting Point (MP) determination as a rapid, high-fidelity "first-line" validation tool. By comparing the thermodynamic phase transition of the product against its carboxylic acid precursor, researchers can instantly verify chemical transformation and assess purity without the latency of chromatographic methods.

Technical Context & Strategic Value

The Compound[1][2][3][4][5][6][7][8][9]
  • Target: Methyl 3-iodo-5-methylbenzoate[1]

  • CAS: 597563-45-6

  • Precursor: 3-Iodo-5-methylbenzoic acid (CAS 52107-90-1)

  • Role: Functionalized aryl halide scaffold allowing for subsequent Suzuki-Miyaura couplings (at the iodine) or nucleophilic attacks (at the ester).

The Validation Challenge

In high-throughput synthesis, waiting for HPLC-MS or 1H-NMR data for every batch creates a bottleneck. Melting point analysis offers a thermodynamic snapshot of the crystal lattice energy, which is highly sensitive to impurities (e.g., unreacted starting material, solvent inclusion).

Comparative Analysis: MP vs. Instrumental Alternatives

The following table objectively compares Melting Point analysis against standard spectroscopic techniques for the specific purpose of routine synthesis validation.

FeatureMelting Point (MP) 1H-NMR HPLC-UV/MS
Primary Output Phase transition temp (Purity/Identity)Structural connectivity (H-C framework)Purity % & Retention Time
Time to Result 5–10 Minutes 30–60 Minutes (prep + run + process)20–40 Minutes (method dependent)
Sample Recovery Destructive (usually)Non-destructiveDestructive
Purity Sensitivity High (MP depression is significant)Moderate (impurities <1% often invisible)Very High (resolves <0.1%)
Cost Per Run Negligible High (Solvents, Deuterated standards)Moderate (Solvents, Columns)
Validation Role Go/No-Go Gatekeeper Structural ConfirmationFinal Purity Certification

Experimental Protocol: Synthesis & Validation

This protocol describes the conversion of 3-iodo-5-methylbenzoic acid to its methyl ester and the subsequent validation steps.

A. Synthesis Workflow (Fischer Esterification)
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-iodo-5-methylbenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration) .

  • Catalyze: Carefully add concentrated Sulfuric Acid (H2SO4, 0.1 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Checkpoint: Solution should become clear as the acid converts to the more soluble ester.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove excess methanol.

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Critical Wash: Wash with saturated NaHCO3 solution (2x) to remove unreacted acid. Gas evolution indicates neutralization.

    • Wash with Brine, dry over MgSO4, filter, and concentrate.

  • Purification: Recrystallize the crude solid from a Hexane/EtOAc mixture to obtain the pure methyl ester.

B. Melting Point Determination Protocol
  • Sample Prep: Dry the recrystallized solid thoroughly under high vacuum (solvent trapped in the lattice causes false depression).

  • Loading: Pack 2-3 mm of sample into a clean glass capillary tube. Ensure the packing is tight to facilitate even heat transfer.

  • Ramp:

    • Fast Ramp: 10°C/min to within 20°C of the expected MP (approx. 70-80°C range).

    • Measurement Ramp:1.0°C/min through the melting phase.

  • Observation: Record the temperature at the onset of liquid formation (meniscus) and the clear point (complete liquefaction).[3]

Validation Logic: The Self-Validating System

The validation relies on the Thermodynamic Shift . Carboxylic acids typically possess strong intermolecular hydrogen bonding (dimers), resulting in significantly higher melting points than their corresponding esters.

  • Precursor (Acid) MP: ~170–180°C (Verify with specific CoA of CAS 52107-90-1)

  • Product (Ester) MP: Expected range ~70–85°C (Distinctly lower).

Validation Criteria:
  • Shift Magnitude: A downward shift of >50°C confirms the loss of the carboxylic acid hydrogen bond network (successful esterification).

  • Range Sharpness: A melting range (Clear Point - Onset) of ≤ 2.0°C confirms high purity (>98%).

  • Absence of Precursor: Any melting behavior or "softening" near the acid's original MP indicates incomplete reaction or poor workup (residual acid).

Visualizing the Workflow

SynthesisValidation Start Start: 3-iodo-5-methylbenzoic acid (High MP: ~170°C) Reaction Reflux in MeOH / H2SO4 (Fischer Esterification) Start->Reaction Workup Workup: NaHCO3 Wash (Remove Unreacted Acid) Reaction->Workup Crude Crude Methyl Ester Workup->Crude Recryst Recrystallization (Hexane/EtOAc) Crude->Recryst MeasureMP Measure Melting Point (1°C/min ramp) Recryst->MeasureMP ResultHigh Result: MP > 100°C or Wide Range (>3°C) MeasureMP->ResultHigh Impure/Acid Present ResultLow Result: Sharp MP (~70-85°C, Range <2°C) MeasureMP->ResultLow Pure Ester ActionFail FAIL: Repurify or Restart Reaction ResultHigh->ActionFail ActionPass PASS: Proceed to Next Synthesis Step ResultLow->ActionPass

Figure 1: Synthesis and Melting Point Validation Workflow. The sharp drop in melting point serves as the primary indicator of successful chemical transformation.

Troubleshooting Common Anomalies

ObservationDiagnosisCorrective Action
Broad Melting Range (>3°C) Solvent inclusion or mixed crystals.Dry sample under high vacuum at 40°C for 4 hours.
MP Higher than Expected Residual Starting Material (Acid).Re-dissolve in EtOAc and repeat NaHCO3 wash aggressively.
MP Lower than Expected "Wet" product or eutectic impurity.Recrystallize again; ensure solvent is compatible (anti-solvent addition).
Double Melting Point Polymorphism.Hold at temp; if it resolidifies and melts again, report polymorph.

References

  • Sigma-Aldrich. Product Specification: Methyl 3-iodo-5-methylbenzoate (CAS 597563-45-6). Retrieved from [4]

  • ChemicalBook. 3-Iodo-5-methylbenzoic acid Properties (CAS 52107-90-1). Retrieved from

  • Mettler Toledo. Melting Point Determination: Principle and Protocol. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl benzoate derivatives. Retrieved from

Sources

Comparative

Kinetic isotope effect studies involving Methyl 3-iodo-5-methylbenzoate

An In-Depth Technical Guide to Kinetic Isotope Effect Studies: Featuring Methyl 3-iodo-5-methylbenzoate in C-H Functionalization For the modern researcher, scientist, and drug development professional, understanding reac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Kinetic Isotope Effect Studies: Featuring Methyl 3-iodo-5-methylbenzoate in C-H Functionalization

For the modern researcher, scientist, and drug development professional, understanding reaction mechanisms is paramount to innovation. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, providing critical insights into the rate-determining steps of a chemical transformation.[1][2][3] This guide offers a comprehensive comparison of KIE studies, centered on the use of Methyl 3-iodo-5-methylbenzoate as a strategic substrate in the context of transition-metal-catalyzed C-H functionalization reactions.

The Foundation: Understanding the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[4] It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that of the heavier isotope (kH).

KIE = kL / kH

The underlying principle of KIE lies in the vibrational frequencies of chemical bonds. A bond to a heavier isotope has a lower vibrational frequency and, consequently, a lower zero-point energy (ZPE). Breaking this bond requires more energy, leading to a slower reaction rate.

There are two main types of KIEs:

  • Primary KIE: Occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step (RDS) of the reaction.[2] For the C-H bond, a significant primary deuterium KIE (kH/kD) is typically greater than 2, indicating that C-H bond cleavage is involved in the slowest step.[3][5]

  • Secondary KIE: Observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the RDS.[2] These effects are generally smaller.

Deuterium (²H) is the most commonly used isotope in KIE studies due to the large mass difference between it and protium (¹H), which results in a more pronounced and easily measurable KIE.[4]

Strategic Substrate Selection: The Case for Methyl 3-iodo-5-methylbenzoate

The choice of substrate is critical in designing a KIE study. Methyl 3-iodo-5-methylbenzoate offers several strategic advantages for investigating C-H functionalization reactions, particularly those catalyzed by transition metals like palladium.[6][7][8][9]

  • Probing Site for C-H Activation: The methyl group provides a specific C-H bond that can be isotopically labeled with deuterium (to form methyl 3-iodo-5-(methyl-d3)-benzoate). This allows for direct measurement of the KIE associated with the activation of this particular C-H bond.

  • Directing Group Potential: The ester functionality can act as a directing group, guiding the metal catalyst to a specific C-H bond on the aromatic ring, although the carboxyl group itself is generally considered weakly coordinating.[7]

  • Handle for Further Functionalization: The iodo-substituent is an excellent handle for subsequent cross-coupling reactions, allowing for the synthesis of more complex molecules in a stepwise fashion.

  • Electronic Tuning: The electron-withdrawing nature of the methyl ester and the iodine atom influences the electron density of the aromatic ring, which can affect the rate and mechanism of C-H activation.

Comparative Analysis: Methyl 3-iodo-5-methylbenzoate vs. Alternative Substrates

To fully appreciate the utility of Methyl 3-iodo-5-methylbenzoate, it is instructive to compare it with other potential substrates in a hypothetical palladium-catalyzed C-H methylation reaction.

SubstrateKey FeaturesExpected KIE (kH/kD)Mechanistic Implications
Toluene Simplest aromatic with a methyl group.~ 2-7Provides a baseline for C-H activation without electronic or steric influence from other substituents. A significant KIE would confirm C-H cleavage is rate-determining.
Methyl 3,5-dimethylbenzoate Contains two methyl groups, one of which can be deuterated.~ 2-7Allows for the study of intramolecular competition and regioselectivity. The KIE value would still indicate if C-H cleavage is the RDS.
Methyl 3-amino-5-methylbenzoate Contains a strong electron-donating group (amino).Potentially smaller KIEThe electron-donating group could accelerate oxidative addition or other steps, potentially making C-H cleavage less rate-limiting.
Methyl 3-iodo-5-methylbenzoate Electron-withdrawing iodo and ester groups.Potentially larger KIEThe electron-withdrawing nature of the substituents may make the C-H bond stronger and its cleavage more energetically demanding, thus more likely to be the rate-determining step.

Experimental Protocols

A successful KIE study requires meticulous experimental design and execution. The following protocols provide a roadmap for using Methyl 3-iodo-5-methylbenzoate to probe a reaction mechanism.

Synthesis of Isotopically Labeled Methyl 3-iodo-5-(methyl-d3)-benzoate

The synthesis of the deuterated substrate is the first critical step. A plausible synthetic route is outlined below:

  • Starting Material: 3-iodo-5-methylbenzoic acid.

  • Bromination: The methyl group of 3-iodo-5-methylbenzoic acid is first brominated using a radical initiator like AIBN and N-bromosuccinimide (NBS) to yield 3-(bromomethyl)-5-iodobenzoic acid.

  • Deuterium Exchange: The bromomethyl group is then reduced with a deuterium source, such as sodium borodeuteride (NaBD₄), to give 3-iodo-5-(methyl-d3)-benzoic acid.

  • Esterification: Finally, the carboxylic acid is esterified to the methyl ester using methanol in the presence of an acid catalyst (e.g., H₂SO₄) or other standard esterification methods.[10][11]

KIE Measurement via Intermolecular Competition

An intermolecular competition experiment is a common and precise method for determining the KIE.[12][13]

Workflow for KIE Measurement

A workflow for a kinetic isotope effect experiment.

Step-by-Step Protocol:

  • Prepare Reactant Mixture: Prepare a solution containing a precisely known equimolar mixture of Methyl 3-iodo-5-methylbenzoate (light) and Methyl 3-iodo-5-(methyl-d3)-benzoate (heavy).

  • Initiate Reaction: To this mixture, add the other reagents and the catalyst to initiate the reaction.

  • Monitor Reaction: At various time intervals (e.g., 10%, 20%, 30%... completion), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction in each aliquot to halt any further transformation.

  • Product Analysis: Analyze the ratio of the non-deuterated product to the deuterated product in each aliquot. This is typically done using quantitative techniques such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can separate the products and determine their relative abundance based on their mass-to-charge ratio.

    • Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the ratio of products by integrating the signals corresponding to the methyl protons and the remaining methyl protons in the partially deuterated product.[4]

  • Calculate KIE: The KIE can be calculated from the ratio of products and the fraction of the reaction completion.

Data Interpretation

The magnitude of the observed KIE provides valuable information about the transition state of the rate-determining step.

  • Large KIE (kH/kD > 2): Strongly suggests that the C-H bond is being broken in the rate-determining step.[3]

  • Small KIE (1 < kH/kD < 2): May indicate that C-H bond breaking has a partial influence on the rate, or it could point to a more complex multi-step mechanism where the C-H cleavage step is not fully rate-limiting.[12]

  • No KIE (kH/kD ≈ 1): Indicates that C-H bond cleavage is not involved in the rate-determining step.[1][3]

Mechanistic Visualization

A common application for KIE studies with substrates like Methyl 3-iodo-5-methylbenzoate is in understanding palladium-catalyzed C-H activation cycles.

Hypothetical Pd-Catalyzed C-H Activation Cycle

G A Pd(II) Precatalyst B Substrate Coordination A->B C C-H Activation (RDS) B->C k_H or k_D D Palladacycle Intermediate C->D E Oxidative Addition/Reductive Elimination D->E F Product Release E->F G Pd(II) Regeneration F->G G->B

A simplified palladium-catalyzed C-H activation cycle.

In this hypothetical cycle, a KIE study would be designed to probe the C-H activation step. A significant KIE would provide strong evidence that this step is the rate-determining step of the overall catalytic process.[6]

Conclusion

Kinetic isotope effect studies are an indispensable tool for the detailed investigation of reaction mechanisms. The strategic selection of substrates, such as Methyl 3-iodo-5-methylbenzoate, provides a versatile platform for probing complex transformations like transition-metal-catalyzed C-H functionalization. By comparing its behavior to alternative substrates and employing rigorous experimental protocols, researchers can gain profound insights into the intricate details of chemical reactions, paving the way for the development of more efficient and selective synthetic methodologies.

References

  • Guengerich, F. P. (2015). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. NIH Public Access. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Péter, Á. (2023). Kinetic Isotope Effect. Baran Lab. [Link]

  • Bennet, A. J., & Chan, J. (2009). A kinetic isotope effect study on the hydrolysis reactions of methyl xylopyranosides and methyl 5-thioxylopyranosides: oxygen versus sulfur stabilization of carbenium ions. PubMed. [Link]

  • Unknown Author. (n.d.). Isotope Effects in CH Bond Activation Reactions by Transition Metals. Harvard University. [Link]

  • Miwa, G. T., Garland, W. A., & Hodshon, B. J. (1980). Kinetic Isotope Effects in Cytochrome P-450-catalyzed Oxidation Reactions. Intermolecular and Intramolecular Deuterium Isotope Effects During the N-demethylation of N,N-dimethylphentermine. PubMed. [Link]

  • de Graaf, R. A., De Feyter, H. M., & Behar, K. L. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. PubMed. [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Princeton University. [Link]

  • Gao, Y., & Wang, Y. (2014). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Bentham Science. [Link]

  • Chan, J., Tang, A., & Bennet, A. J. (2012). A kinetic isotope effect study on the hydrolysis reactions of methyl xylopyranosides and methyl 5-thioxylopyranosides: oxygen versus sulfur stabilization of carbenium ions. Semantic Scholar. [Link]

  • PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. PubChem. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. NIH Public Access. [Link]

  • PubChem. (n.d.). Methyl 3-iodo-4-isopropoxy-5-methylbenzoate. PubChem. [Link]

  • Google Patents. (n.d.). Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • Simmons, E. M., & Hartwig, J. F. (2012). On the interpretation of deuterium kinetic isotope effects in C-H bond functionalizations by transition-metal complexes. PubMed. [Link]

  • Kumar, A., & Kumar, S. (2020). Room temperature Palladium-Catalyzed C H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. [Link]

  • Weis, D., Erbing, E., & Martín-Matute, B. (2020). Palladium-Catalyzed Ortho- C−H Methylation of Benzoic Acids. ResearchGate. [Link]

  • Zhang, Y., & Chen, K. (2021). Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate. Organic Letters. [Link]

  • Ameen, O. M., & Olatunji, G. A. (2009). The preparation of methyl benzoate and methyl salicylate on silica gel column. Academic Journals. [Link]

  • Giri, R., Maugel, N., Li, J. J., Wang, D. H., Breazzano, S. P., Saunders, L. B., & Yu, J. Q. (2007). Palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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